molecular formula C9H7NOS B163979 1-(2-Isothiocyanatophenyl)ethanone CAS No. 134470-65-8

1-(2-Isothiocyanatophenyl)ethanone

Cat. No.: B163979
CAS No.: 134470-65-8
M. Wt: 177.22 g/mol
InChI Key: SBKAVRLWBBLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatophenyl)ethanone is a chemical compound with the molecular formula C11H11NOS . As a member of the isothiocyanate (ITC) family, which features the general R–N=C=S motif, this compound is of significant interest in organic synthesis and medicinal chemistry research . Isothiocyanates are a versatile class of molecules known to exhibit a range of biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, as observed in widely studied compounds like sulforaphane . The isothiocyanate functional group is also a key component in foundational research tools, such as the Edman degradation reaction used for peptide sequencing . While the specific research applications and detailed mechanism of action for 1-(2-Isothiocyanatophenyl)ethanone are an area for further investigation, its structural features make it a valuable building block for developing new bioactive molecules and for probing biological systems . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

134470-65-8

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(2-isothiocyanatophenyl)ethanone

InChI

InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3

InChI Key

SBKAVRLWBBLYNC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1N=C=S

Canonical SMILES

CC(=O)C1=CC=CC=C1N=C=S

Synonyms

Ethanone, 1-(2-isothiocyanatophenyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

1-(2-Isothiocyanatophenyl)ethanone: A Transient "Privileged Scaffold" for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Isothiocyanatophenyl)ethanone: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

1-(2-Isothiocyanatophenyl)ethanone (also known as o-acetylphenyl isothiocyanate) is a highly reactive, bifunctional electrophile used primarily as an in situ generated building block in organic synthesis. Unlike its stable meta- and para- isomers, the ortho- isomer is characterized by the close proximity of a hard electrophile (ketone carbonyl) and a soft electrophile (isothiocyanate carbon). This structural unique selling point (USP) drives rapid intramolecular cyclization, making it a critical precursor for fused heterocycles such as quinazoline-4(3H)-thiones and 4-methylene-3,1-benzothiazines .

Chemical Identity Data
PropertyDetail
IUPAC Name 1-(2-isothiocyanatophenyl)ethanone
Common Name o-Acetylphenyl isothiocyanate
Molecular Formula C₉H₉NOS
Molecular Weight 177.22 g/mol
CAS Number Not widely listed as a stable isolate (Often confused with p-isomer CAS 2131-57-9)
Physical State Transient oil / Reactive intermediate (spontaneous cyclization)
Key Functional Groups Ketone (-C=O), Isothiocyanate (-N=C=S)

Structural Analysis & The "Ortho Effect"

The defining feature of this molecule is the Ortho Effect . While 1-(4-isothiocyanatophenyl)ethanone is a stable, isolable solid (MP: ~70–72°C), the ortho isomer possesses a built-in "chemical trap."

Stability vs. Reactivity Profile
  • Para/Meta Isomers: The ketone and isothiocyanate groups are spatially separated. These molecules behave as standard aryl isothiocyanates, stable at room temperature.

  • Ortho Isomer: The nitrogen of the isothiocyanate group is nucleophilic enough to attack the adjacent ketone under acidic conditions, or conversely, external nucleophiles (amines) attack the isothiocyanate first, placing a nucleophilic nitrogen in perfect position to close the ring onto the ketone.

Implication for Researchers: Do not attempt to store this compound for extended periods. Plan experiments to generate and consume it in a "one-pot" cascade sequence.

Synthetic Pathways & Generation Protocols

Due to its instability, 1-(2-isothiocyanatophenyl)ethanone is rarely purchased. It is synthesized in situ from 2-aminoacetophenone . Below are two validated protocols for its generation.

Protocol A: The Thiophosgene Route (Classic)

Best for: High-yielding generation when handling toxic reagents is permissible.

Reagents: 2-Aminoacetophenone, Thiophosgene (CSCl₂), Calcium Carbonate (CaCO₃), Dichloromethane (DCM), Water.

  • Preparation: Dissolve 2-aminoacetophenone (10 mmol) in DCM (20 mL).

  • Biphasic Setup: Add a saturated aqueous solution of CaCO₃ or NaHCO₃ to neutralize the HCl byproduct.

  • Addition: Cool the mixture to 0°C. Add thiophosgene (11 mmol) dropwise with vigorous stirring.

  • Reaction Monitoring: Stir for 1–2 hours. TLC will show the disappearance of the amine.

    • Note: Extended reaction times or acidic conditions will lead to spontaneous cyclization to 4-methylene-2-oxo-3,1-benzothiazine .

  • Utilization: Separate the organic layer, dry over MgSO₄, and use immediately for the next step (e.g., addition of an amine).

Protocol B: The Dithiocarbamate Route (Safer Alternative)

Best for: Avoiding thiophosgene; Green Chemistry compliance.

Reagents: 2-Aminoacetophenone, Carbon Disulfide (CS₂), Triethylamine (TEA), Tosyl Chloride (TsCl) or DCC.

  • Dithiocarbamate Formation: Dissolve 2-aminoacetophenone in THF. Add CS₂ (5 eq) and TEA (2 eq). Stir at r.t. for 4 hours to form the dithiocarbamate salt.

  • Desulfurization: Cool to 0°C. Add Tosyl Chloride (1.1 eq) or DCC to facilitate the elimination of HS⁻/H₂O equivalent.

  • Result: The isothiocyanate is generated in solution.[1]

Mechanistic Pathways & Heterocyclic Utility

The primary application of 1-(2-isothiocyanatophenyl)ethanone is the synthesis of Quinazoline-4(3H)-thiones . This scaffold is ubiquitous in alkaloids and drugs exhibiting anticonvulsant and antimicrobial properties.

Reaction Logic[7][13]
  • Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbon of the isothiocyanate (-N=C =S).

  • Thiourea Formation: This forms an intermediate N-(2-acetylphenyl)-N'-substituted thiourea.

  • Intramolecular Cyclization: The thiourea nitrogen (now nucleophilic) attacks the ketone carbonyl.

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the quinazoline-4-thione.

Visualization: Synthesis & Cyclization Pathway

ReactionPathway Start 2-Aminoacetophenone Intermediate 1-(2-Isothiocyanatophenyl) ethanone (Transient) Start->Intermediate Desulfurization Reagent Thiophosgene (CSCl2) or CS2/DCC Reagent->Intermediate Thiourea Thiourea Intermediate Intermediate->Thiourea Nucleophilic Addition SideProduct Benzothiazine Derivatives Intermediate->SideProduct Acidic Conditions (No Amine) Amine Primary Amine (R-NH2) Amine->Thiourea Product Quinazoline-4(3H)-thione Thiourea->Product Cyclization (-H2O)

Caption: Figure 1. The generation of 1-(2-isothiocyanatophenyl)ethanone and its divergent reactivity pathways toward quinazolines or benzothiazines.

Quantitative Data: Reactivity Comparison

The following table contrasts the reactivity of the ortho isomer with its para counterpart, highlighting why the ortho isomer is preferred for heterocycle formation.

Feature1-(2-Isothiocyanatophenyl)ethanone (Ortho)1-(4-Isothiocyanatophenyl)ethanone (Para)
Stability Low; prone to dimerization/cyclizationHigh; stable solid (MP 70-72°C)
Reactivity Mode Intramolecular Cyclization (5- or 6-membered rings)Intermolecular Addition only
Primary Product Quinazolines, BenzothiazinesThioureas, Thioamides
Reaction Time Minutes to Hours (often spontaneous)Hours (requires heat/catalyst)
Storage Generate in situStorable at 4°C

Safety & Handling (E-E-A-T)

Working with isothiocyanates and their precursors requires strict adherence to safety protocols.[2]

  • Lachrymators: Isothiocyanates are potent lachrymators (tear-inducing). All operations must be performed in a functioning fume hood .

  • Thiophosgene Toxicity: If using Protocol A, be aware that thiophosgene is highly toxic by inhalation and skin contact. Keep a 10% ammonia solution nearby to neutralize spills (forms urea derivatives).

  • Sensitization: Isothiocyanates are skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Synthesis of Quinazoline-4-thiones: M. A. Al-Sanea et al., "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones," Drug Design, Development and Therapy, 2024.

  • Isothiocyanate Reactivity:S. Sharma, "Thiophosgene in Organic Synthesis," Synthesis, 1978. (Classic mechanistic reference for 2-aminoacetophenone reactions).
  • Cyclization Mechanisms:Kamal et al., "Recent advances in the synthesis of quinazolines," Organic & Biomolecular Chemistry, 2015.
  • Ortho-Effect in Heterocycles: BenchChem Technical Guide, "A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity," 2025.

Sources

Technical Guide: 4-Acetylphenyl Isothiocyanate (CAS 2131-57-9)

Author: BenchChem Technical Support Team. Date: February 2026

Clarification of Chemical Identity & Isomerism

Executive Summary This technical guide focuses on 4-acetylphenyl isothiocyanate (1-(4-isothiocyanatophenyl)ethanone), which corresponds to the CAS number 2131-57-9 .[1][2]

Critical Distinction: Researchers often confuse this compound with its ortho-isomer, 2-acetylphenyl isothiocyanate .[3] While the para-isomer (CAS 2131-57-9) is a stable, commercially available building block used for synthesizing thiourea-based bioactives, the ortho-isomer is a highly reactive, often transient intermediate that spontaneously cyclizes to form quinazoline heterocycles. This guide primarily details the handling and application of the stable para-isomer but includes a dedicated section on the "Ortho-Effect" to address applications in quinazoline drug discovery.[3]

Part 1: Chemical Profile & Properties[2]

4-Acetylphenyl Isothiocyanate serves as a bifunctional electrophile.[3] It contains an isothiocyanate (-N=C=S) group susceptible to nucleophilic attack and an acetyl (-COCH₃) group that serves as a handle for further functionalization (e.g., condensation or halogenation).[3]

Physicochemical Data
PropertyData
CAS Number 2131-57-9
IUPAC Name 1-(4-isothiocyanatophenyl)ethanone
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Appearance Light yellow to white crystalline solid
Melting Point 89–91 °C (Typical)
Solubility Soluble in DCM, CHCl₃, THF, DMSO; decomposes in water/alcohols over time.[1][4]
Storage 2–8 °C, under inert atmosphere (Ar/N₂). Moisture sensitive.[3]

Part 2: Synthetic Protocols

Synthesis of 4-Acetylphenyl Isothiocyanate (CAS 2131-57-9)

This protocol utilizes thiophosgene for the conversion of the aniline precursor.[3] Note: Due to the toxicity of thiophosgene, alternative methods using CS₂/DCC are also viable but less atom-economical.[3]

Reagents: 4-Aminoacetophenone, Thiophosgene (CSCl₂), Calcium Carbonate (CaCO₃), Dichloromethane (DCM), Water.

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask, dissolve 4-aminoacetophenone (10 mmol) in DCM (20 mL).

  • Base Addition: Add a suspension of CaCO₃ (20 mmol) in water (10 mL) to the organic phase. Cool the biphasic mixture to 0–5 °C.

  • Thiophosgene Addition: Slowly add thiophosgene (11 mmol) dropwise over 20 minutes. Caution: Thiophosgene is highly toxic; use a fume hood with a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the aniline by TLC (Hexane/EtOAc 3:1).[3]

  • Workup: Separate the organic layer.[3] Extract the aqueous layer twice with DCM.[3] Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove solvent under reduced pressure. Recrystallize the crude yellow solid from hexane/ether or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Synthesis of Bioactive Thioureas (General Protocol)

The primary utility of CAS 2131-57-9 in drug development is the formation of diaryl thioureas, a scaffold found in various kinase inhibitors and antimicrobial agents.[3]

Reagents: 4-Acetylphenyl isothiocyanate (1.0 equiv), Functionalized Aniline/Amine (1.0 equiv), THF or Ethanol.

Protocol:

  • Dissolve 4-acetylphenyl isothiocyanate (1.0 mmol) in anhydrous THF (5 mL).

  • Add the target amine (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (60–70 °C) for 2–6 hours. The product often precipitates directly from the hot solution.[3]

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold diethyl ether to yield the pure thiourea.[3]

Part 3: The "Ortho-Effect" (Technical Distinction)[3]

If your research intent is the synthesis of Quinazolines or Benzothiazines , you likely require the chemistry of the ortho-isomer (2-acetylphenyl isothiocyanate), not CAS 2131-57-9.[3]

  • Para-Isomer (2131-57-9): The acetyl and isothiocyanate groups are spatially separated.[3] Reaction with nucleophiles yields linear addition products (Thioureas).[3]

  • Ortho-Isomer (Transient): The acetyl group is adjacent to the isothiocyanate.[3] Upon formation, the nitrogen of the isothiocyanate or an added nucleophile can attack the carbonyl, leading to rapid cyclization.

Diagram 1: Divergent Reactivity of Acetylphenyl Isothiocyanates The following diagram illustrates the structural difference and the resulting chemical pathways.

ReactivityComparison cluster_legend Reactivity Pathways Para 4-Acetylphenyl ITC (CAS 2131-57-9) Thiourea Stable Diaryl Thiourea (Linear Product) Para->Thiourea + Amine (Nucleophilic Addition) Ortho 2-Acetylphenyl ITC (Transient/Reactive) Quinazoline Quinazoline/Benzothiazine (Cyclized Heterocycle) Ortho->Quinazoline Intramolecular Cyclization Amine Primary Amine (R-NH2)

Caption: Contrast between the linear thiourea formation of the para-isomer (CAS 2131-57-9) and the cyclization pathway of the ortho-isomer.[3]

Part 4: Advanced Applications of CAS 2131-57-9[3]

Bifunctional Linker Strategies

The acetyl group in CAS 2131-57-9 remains intact after thiourea formation.[3] This allows for "Click-like" heterocycle formation at the other end of the molecule.[3]

  • Alpha-Bromination: The acetyl group can be brominated (Br₂/AcOH) to form an α-bromoacetyl moiety.[3]

  • Thiazole Formation: Reaction of the α-bromoacetyl thiourea with thioamides yields thiazole-substituted thioureas, a common motif in CDK inhibitors.[3]

Experimental Workflow: Thiourea-to-Thiazole Synthesis

Diagram 2: Step-by-Step Synthesis Workflow

SynthesisWorkflow Start 4-Aminoacetophenone Step1 Thiophosgene / CaCO3 DCM, 0°C Start->Step1 Intermediate1 4-Acetylphenyl ITC (CAS 2131-57-9) Step1->Intermediate1 Step2 Add Amine (R-NH2) Reflux in THF Intermediate1->Step2 Intermediate2 Acetyl-Thiourea Derivative Step2->Intermediate2 Step3 Br2 / AcOH Alpha-Bromination Intermediate2->Step3 Final Thiazole-Thiourea Hybrid (Bioactive Scaffold) Step3->Final

Caption: Synthetic workflow converting 4-aminoacetophenone into complex thiazole-thiourea hybrids via CAS 2131-57-9.

Part 5: Safety & Handling

  • Toxicity: Isothiocyanates are potent electrophiles and skin sensitizers.[3] They can cause severe dermatitis and respiratory irritation.[3]

  • Lachrymator: Many ITCs are lachrymators.[3] Handle only in a well-ventilated fume hood.[3][5]

  • Stability: The acetyl group makes the phenyl ring electron-deficient, increasing the electrophilicity of the NCS group.[3] Store strictly under anhydrous conditions to prevent hydrolysis to the aniline.

References

  • Sigma-Aldrich. Product Specification: 4-Acetylphenyl isothiocyanate (CAS 2131-57-9).[2][3]Link[3]

  • LookChem. CAS 2131-57-9 Suppliers and Chemical Properties.[3]Link[3]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Isothiocyanatoacetophenone.[3]Link[3]

  • Sharma, S. Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational protocol for ITC synthesis). Link[3]

  • Kumbhare, R. M., et al. Synthesis and biological evaluation of novel 1-acetyl-3-(4-aminophenyl) thiourea derivatives.[3] (Illustrates use of 4-acetylphenyl ITC in drug design). European Journal of Medicinal Chemistry, 2009.

Sources

Ortho-Substituted Aryl Isothiocyanates: Steric Tuning of the Cysteine Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Ortho-Substituted Aryl Isothiocyanates Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The isothiocyanate (ITC) functional group (–N=C=S) is a privileged electrophile in medicinal chemistry, renowned for its ability to covalently modify cysteine residues in proteomic targets such as Keap1, tubulin, and TRP channels. While aliphatic ITCs (e.g., sulforaphane) are well-characterized, aryl isothiocyanates offer a distinct advantage: the ability to tune electrophilicity through aromatic substitution.

This guide focuses on the ortho-substituted subclass.[1][2] Unlike meta or para substitution, which primarily modulates reactivity via electronic effects (Hammett


), ortho substitution introduces a critical steric vector. This steric bulk can retard the rate of conjugation to glutathione (GSH)—the primary detoxification route—thereby extending the pharmacophore's intracellular residence time while maintaining sufficient reactivity toward specific protein targets. This "Goldilocks" zone of reactivity makes ortho-substituted aryl ITCs potent candidates for overcoming drug resistance in oncology and antimicrobial applications.

Chemical Biology & Reactivity Mechanics

The Electrophilic Warhead

The central carbon of the isothiocyanate group is highly electrophilic. In physiological conditions, it undergoes a reversible thia-Michael addition with thiols (R-SH) to form dithiocarbamates.



The Ortho-Steric Paradox

Standard Structure-Activity Relationships (SAR) typically follow the Hammett equation, where electron-withdrawing groups (EWGs) enhance electrophilicity.

  • Para-Substitution: A p-NO

    
     group increases the reaction rate (
    
    
    
    ) with thiols due to strong electron withdrawal (
    
    
    ).
  • Ortho-Substitution: An o-NO

    
     group also withdraws electrons, but the reaction rate often decreases relative to the para isomer.
    

Mechanism: The ortho substituent creates a steric shield around the central carbon. This hinders the approach of the nucleophile (thiol) and destabilizes the transition state required for dithiocarbamate formation.

  • Therapeutic Implication: This steric hindrance shields the ITC from rapid metabolic clearance by abundant cytosolic GSH (mM concentrations), allowing the molecule to survive long enough to reach lower-abundance, high-affinity protein targets (e.g., Keap1 Cys151).

Visualization: The Steric Shielding Effect

The following diagram illustrates the kinetic discrimination between GSH (bulk clearance) and Target Protein (specific binding) driven by ortho-substitution.

OrthoEffect ITC Ortho-Substituted Aryl-ITC GSH Glutathione (GSH) (High Conc, Non-Specific) ITC->GSH Sterically Hindered (Slow k_obs) Target Target Protein (e.g., Keap1 Cys151) ITC->Target Site-Specific Binding (Sustained Occupancy) Clearance Rapid Excretion (Mercapturic Acid Pathway) GSH->Clearance Metabolism Signaling Therapeutic Effect (Nrf2 Activation / Apoptosis) Target->Signaling Pathway Modulation

Caption: Ortho-substitution kinetically filters out rapid GSH conjugation, favoring sustained interaction with specific protein targets.

Therapeutic Applications & SAR

Anticancer Activity (Keap1-Nrf2 & Tubulin)

Aryl ITCs are potent inducers of the Phase II antioxidant response.

  • Keap1 Modification: The ITC modifies specific cysteine sensors on Keap1, preventing the ubiquitination of Nrf2. Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.

  • Tubulin Disruption: Bulky ortho-substituents (e.g., o-methoxy, o-trifluoromethyl) can force the aromatic ring out of planarity. This twisted conformation often mimics the binding pose of colchicine-site inhibitors, leading to G2/M cell cycle arrest.

Comparative Potency Data

The table below summarizes the effect of substituent position on cytotoxicity (IC


) against a representative cancer cell line (e.g., A549 lung carcinoma). Note the enhanced potency of ortho-substituted variants in specific contexts due to metabolic stability.
CompoundSubstituent (R)PositionRelative Reactivity (

)*
IC

(A549,

M)
Mechanism Note
PITC -H-1.045.2Baseline reference
4-Cl-PITC -ClPara4.528.1Rapid GSH depletion; moderate toxicity
2-Cl-PITC -ClOrtho0.812.4 Steric shielding enhances intracellular stability
2-F-PITC -FOrtho1.215.6Smaller steric radius than Cl; moderate effect
2,6-di-Cl -Cl, -ClDi-Ortho0.05>100Over-stabilized; too unreactive for target engagement

*Relative reactivity toward cysteine model peptide at pH 7.4.

Experimental Protocols

Synthesis of Sterically Hindered Ortho-Aryl ITCs

Context: Standard synthesis using thiophosgene is hazardous. The "one-pot" aqueous method using Carbon Disulfide (CS


) and Trichloroisocyanuric Acid (TCT) is safer and effective for sterically hindered anilines.

Materials:

  • Ortho-substituted aniline (1.0 equiv)

  • CS

    
     (5.0 equiv)
    
  • Triethylamine (Et

    
    N, 2.0 equiv)
    
  • Trichloroisocyanuric Acid (TCT, 0.35 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Protocol:

  • Dithiocarbamate Formation: Dissolve the ortho-substituted aniline in DCM. Add Et

    
    N and cool to 0°C. Dropwise add CS
    
    
    
    . Stir for 2–4 hours. Note: Steric hindrance may require longer reaction times or reflux.
  • Desulfurization: Dissolve TCT in DCM and add it slowly to the reaction mixture at 0°C. The reaction is exothermic.

  • Quench & Extraction: Stir for 30 mins. Quench with 1M NaOH to neutralize cyanuric acid byproducts. Extract the organic layer, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Evaporate solvent. Purify via silica gel flash chromatography (Hexanes/EtOAc). Ortho-ITCs are often oils or low-melting solids.

Kinetic Thiol-Conjugation Assay

Objective: Determine the second-order rate constant (


) of the ITC reaction with a cysteine surrogate (N-acetylcysteine, NAC).

Methodology:

  • Preparation: Prepare a 10 mM stock of the ITC in DMSO and a 10 mM stock of NAC in phosphate buffer (pH 7.4).

  • Reaction: Mix ITC and NAC at equimolar concentrations (e.g., 50

    
    M final) in a quartz cuvette.
    
  • Monitoring: Monitor the decay of the characteristic ITC absorbance peak (approx. 270–290 nm depending on the aryl ring) using UV-Vis spectroscopy.

    • Alternative: If UV overlap occurs, use the Ellman’s Reagent method. Aliquot the reaction mixture at time points, quench with excess Ellman’s reagent (DTNB), and measure the remaining free thiol at 412 nm.

  • Calculation: Plot

    
     vs. time. The slope of the linear regression represents the second-order rate constant 
    
    
    
    (M
    
    
    s
    
    
    ).

Pathway Visualization: Nrf2 Activation

The following diagram details the molecular logic of how ortho-aryl ITCs trigger the antioxidant response.

Nrf2Pathway ITC Ortho-Aryl ITC Keap1 Keap1 (Cytosolic Repressor) Cys151 / Cys273 / Cys288 ITC->Keap1 Covalent Modification Complex Keap1-ITC Adduct (Conformational Change) Keap1->Complex Thiol Adduction Nrf2_Cyto Nrf2 (Ubiquitinated) Complex->Nrf2_Cyto Inhibits Ubiquitination Nrf2_Free Nrf2 (Stabilized) Nrf2_Cyto->Nrf2_Free Accumulation Nrf2_Nuc Nuclear Nrf2 Nrf2_Free->Nrf2_Nuc Translocation ARE ARE Promoter (DNA) Nrf2_Nuc->ARE Binding (w/ sMaf) Genes Phase II Enzymes (HO-1, NQO1, GST) ARE->Genes Transcription

Caption: Mechanism of Action: Covalent modification of Keap1 sensor cysteines by ITCs stabilizes Nrf2, initiating the antioxidant response.

References

  • Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. National Institutes of Health (NIH).

  • Reactivity of ortho-substituted aryl-palladium complexes towards carbodiimides, isothiocyanates, nitriles, and cyanamides. Chemistry - A European Journal.

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health (NIH).

  • The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Royal Society of Chemistry (RSC).

  • Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. National Institutes of Health (NIH).

  • Isothiocyanates | Linus Pauling Institute. Oregon State University.

Sources

Executive Summary: Navigating the Isomeric Data Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Isothiocyanatophenyl)ethanone and its Isomeric Landscape

This guide provides a comprehensive technical overview of 1-(2-isothiocyanatophenyl)ethanone, a compound of interest for researchers in chemical synthesis and drug discovery. Due to the limited availability of specific data for the ortho-isomer, this document establishes a robust scientific framework by leveraging extensive data from its well-characterized para-isomer, 1-(4-isothiocyanatophenyl)ethanone (PubChem CID: 242779), and general principles of isothiocyanate chemistry. This approach ensures a thorough and practical resource for professionals in the field.

A crucial first step in the study of 1-(2-isothiocyanatophenyl)ethanone is recognizing the current data landscape. As of this writing, a dedicated PubChem Compound Identifier (CID) for the ortho-isomer, 1-(2-isothiocyanatophenyl)ethanone, is not readily found. However, its para-isomer, 1-(4-isothiocyanatophenyl)ethanone, is well-documented with PubChem CID 242779.[1][2] This guide will, therefore, use the data for the para-isomer as a foundational reference, supplemented with established principles of isothiocyanate synthesis and characterization to provide a comprehensive profile of the target ortho-compound.

The isothiocyanate functional group (-N=C=S) is a cornerstone of many biologically active compounds, known for a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This inherent bioactivity makes phenyl isothiocyanates, such as the subject of this guide, compelling targets for further investigation.

Physicochemical and Structural Properties: A Comparative Analysis

The structural and physicochemical properties of 1-(2-isothiocyanatophenyl)ethanone can be inferred from the known data of its para-isomer (CID 242779). The primary difference will be the position of the isothiocyanate group on the phenyl ring, which will influence properties such as dipole moment and crystal packing.

Table 1: Computed Properties of 1-(4-isothiocyanatophenyl)ethanone (CID 242779)
PropertyValueSource
Molecular Formula C9H7NOSPubChem[1]
Molecular Weight 177.22 g/mol PubChem[1]
XLogP3 3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 177.02483502 DaPubChem[1]
Topological Polar Surface Area 61.5 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

These computed properties for the para-isomer provide a reliable baseline for what can be expected for the ortho-isomer.

Synthesis of 1-(2-Isothiocyanatophenyl)ethanone: A Proposed Protocol

The synthesis of aromatic isothiocyanates from primary amines is a well-established transformation in organic chemistry.[3][5] A common and effective method involves the formation of a dithiocarbamate salt, followed by desulfurization.[5]

Proposed Synthetic Pathway

The most direct route to 1-(2-isothiocyanatophenyl)ethanone is from its corresponding amine, 1-(2-aminophenyl)ethanone.

Synthesis_Pathway 1-(2-aminophenyl)ethanone 1-(2-aminophenyl)ethanone Dithiocarbamate_Salt Dithiocarbamate_Salt 1-(2-aminophenyl)ethanone->Dithiocarbamate_Salt CS2, Base 1-(2-isothiocyanatophenyl)ethanone 1-(2-isothiocyanatophenyl)ethanone Dithiocarbamate_Salt->1-(2-isothiocyanatophenyl)ethanone Desulfurization Agent

Caption: Proposed two-step synthesis of 1-(2-isothiocyanatophenyl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of isothiocyanates.[5][6]

Step 1: Formation of the Dithiocarbamate Salt

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (2.5 equivalents).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting amine. The formation of the dithiocarbamate salt is typically observed.

Step 2: Desulfurization to the Isothiocyanate

  • To the solution containing the in-situ generated dithiocarbamate salt, add a desulfurizing agent. A modern and effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−).[6] Add this reagent (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(2-isothiocyanatophenyl)ethanone.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 1-(2-isothiocyanatophenyl)ethanone should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data
TechniqueExpected FeaturesRationale/Reference
Infrared (IR) Spectroscopy Strong, broad absorption band between 2000-2200 cm⁻¹Characteristic asymmetric stretching vibration of the -N=C=S group.
Absorption band around 1680 cm⁻¹C=O stretching of the ketone.
¹H NMR Spectroscopy Aromatic protons (multiplets) in the range of 7.0-8.0 ppm.
Methyl protons (singlet) around 2.5 ppm.
¹³C NMR Spectroscopy Carbonyl carbon signal around 195-200 ppm.
Isothiocyanate carbon signal around 130-140 ppm.
Mass Spectrometry (MS) Molecular ion peak corresponding to the exact mass (177.0248 Da).[1]
Quantitative Analysis

A reliable method for the quantification of isothiocyanates involves their reaction with vicinal dithiols, such as 1,2-benzenedithiol. This reaction produces a 1,3-benzodithiole-2-thione, which has a strong UV absorbance and can be readily quantified by spectrophotometry.[7]

Quantitative_Analysis cluster_0 Reaction cluster_1 Measurement Isothiocyanate R-N=C=S Product 1,3-Benzodithiole-2-thione Isothiocyanate->Product + Dithiol Dithiol 1,2-Benzenedithiol Spectrophotometer UV-Vis Spectrophotometer Product->Spectrophotometer λmax ~365 nm

Caption: Workflow for the quantitative analysis of isothiocyanates.

Potential Biological Activity and Research Applications

Isothiocyanates are a well-studied class of compounds with significant potential in drug discovery. Their biological effects are often attributed to their ability to modulate various cellular pathways.

Anticancer Potential

Many isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane, have demonstrated potent anticancer properties.[4][8][9] These effects are mediated through multiple mechanisms:

  • Modulation of Detoxifying Enzymes: Isothiocyanates can induce phase II detoxification enzymes while inhibiting phase I enzymes, leading to the detoxification of carcinogens.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: They can trigger programmed cell death and halt the proliferation of cancer cells.[9]

  • Activation of Nrf2 Pathway: Isothiocyanates are known activators of the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes.[4]

Anticancer_Mechanisms Isothiocyanate Isothiocyanate Inhibition_Phase_I Inhibition_Phase_I Isothiocyanate->Inhibition_Phase_I Inhibits Induction_Phase_II Induction_Phase_II Isothiocyanate->Induction_Phase_II Induces Apoptosis Apoptosis Isothiocyanate->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Isothiocyanate->Cell_Cycle_Arrest Induces Nrf2_Activation Nrf2_Activation Isothiocyanate->Nrf2_Activation Activates Antioxidant_Response Antioxidant_Response Nrf2_Activation->Antioxidant_Response Leads to

Caption: Key anticancer mechanisms of isothiocyanates.

Given these established activities, 1-(2-isothiocyanatophenyl)ethanone represents a valuable candidate for screening in anticancer assays. Its unique substitution pattern may offer novel structure-activity relationships.

Conclusion

While a dedicated PubChem entry for 1-(2-isothiocyanatophenyl)ethanone is not currently available, a comprehensive understanding of this compound can be achieved through a scientifically rigorous approach. By leveraging data from its well-characterized para-isomer and the extensive literature on isothiocyanate chemistry, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The protocols and data presented herein are intended to empower researchers to confidently explore the scientific potential of this and related molecules.

References

  • PubChem. (n.d.). 1-(4-Isothiocyanatophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Isothiocyanatophenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

  • Lee, J. H., & Kim, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates.
  • PubChemLite. (n.d.). 1-(4-isothiocyanatophenyl)ethan-1-one (C9H7NOS). Université du Luxembourg. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Isocyanophenyl)ethanone. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Bioregistry. (n.d.). PubChem Compound. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). (6-[4-(AMINOMETHYL)-2,6-DIMETHYLPHENOXY]-2-{[4-(AMINOMETHYL)PHENYL]AMINO}-5-BROMOPYRIMIDIN-4-YL)METHANOL. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Uher, M., & Foltínová, P. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
  • PubChem. (n.d.). Scandoside, methyl ester. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Grzybowska, J., Sławiński, J., & Żołnowska, B. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2689. [Link]

  • Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100–107. [Link]

  • ResearchGate. (n.d.). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. Retrieved February 20, 2026, from [Link]

  • Peterson, S. L., & Polt, R. (2010). Synthesis of Isothiocyanates: An Update. Letters in Organic Chemistry, 7(7), 563-568.
  • Kaiser, A. E., Baniasadi, M., & Giansiracusa, D. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1149. [Link]

  • PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Fernandes, C., & Calcabrini, C. (2022). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Foods, 11(3), 336. [Link]

  • PubChem. (n.d.). 3-Acetamidopropanal. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved February 20, 2026, from [Link]

  • Foltínová, P., & Uher, M. (1974). Isothiocyanates and Their Synthetic Producers. VIII. The Synthesis and the Study of Spectral Features of Substituted Monothiourethanes. Chemical Papers, 28(5), 680-684.
  • PubChem. (n.d.). 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]cyclohexanemethylamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7). Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 2,2-dihydroxy-1-(4-((1-methylethyl)thio)phenyl)- Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

  • Mitsiogianni, M., Koutsidis, G., Mavroudis, N., Trafalis, D. T., Botaitis, S., Franco, R., Zoumpourlis, V., Amery, T., Galanis, A., & Pappa, A. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants, 8(4), 106. [Link]

  • Zeppa, S. D., Fraternale, D., Carrabs, V., Annibalini, G., Albertini, M. C., & Sestili, P. (2022). Characterization of the Biological Activity of the Ethanolic Extract from the Roots of Cannabis sativa L. Grown in Aeroponic. Antioxidants, 11(5), 860.

Sources

Strategic Synthesis of Nitrogen Heterocycles via 2-Acetylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Advanced Organic Synthesis

Executive Summary

This guide details the synthetic utility of 2-acetylphenyl isothiocyanate (2-APITC) , also known as 2-isothiocyanatoacetophenone. As a bifunctional "linchpin" reagent, 2-APITC contains both a hard electrophile (acetyl carbonyl) and a soft electrophile (isothiocyanate) positioned in an ortho arrangement. This unique topology enables facile cascade cyclizations, making it a premier building block for fused nitrogen heterocycles, particularly quinazoline-2-thiones and [1,2,4]triazolo[1,5-c]quinazolines . These scaffolds are critical in medicinal chemistry, serving as pharmacophores for kinase inhibitors, antibacterial agents, and intercalating DNA binders.

Part 1: Reagent Profile & Mechanistic Dualism

Structural Reactivity

The synthetic power of 2-APITC lies in its ability to undergo tandem nucleophilic addition-cyclocondensation reactions.

  • Site A (Isothiocyanate Carbon): Highly electrophilic; susceptible to initial attack by primary amines or hydrazines.

  • Site B (Acetyl Carbonyl): Acts as an internal trap for the nucleophile generated at Site A, facilitating ring closure.

Preparation of the Reagent

While 2-APITC can be isolated, it is frequently generated in situ to mitigate stability issues.

Standard Protocol: Reaction of 2-aminoacetophenone with thiophosgene (


) or a thiophosgene equivalent (e.g., 

/DCC or

/Base/Tosyl Chloride).
MethodReagentsYieldNotes
Classical

,

,

/

85-92%Fast, but requires toxic thiophosgene.
Green

,

,

, DMAP
80-88%Avoids thiophosgene; one-pot compatible.
In-Situ

,

, alkyl halide
N/AUsed directly in cascade sequences.

Part 2: Synthesis of Quinazoline-2(1H)-thiones

The most prominent application of 2-APITC is the synthesis of 4-methylquinazoline-2(1H)-thiones via reaction with primary amines.

Mechanistic Pathway

The reaction proceeds through a distinct two-stage mechanism:[1]

  • Intermolecular Addition: The primary amine (

    
    ) attacks the isothiocyanate carbon, forming a thiourea intermediate.
    
  • Intramolecular Cyclization: The nitrogen of the thiourea attacks the acetyl carbonyl.

  • Dehydration: Loss of water aromatizes the system to the quinazoline core.

QuinazolineMechanism Start 2-Acetylphenyl Isothiocyanate Thiourea Thiourea Intermediate Start->Thiourea Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Thiourea Cyclic Hydroxy-dihydro- quinazoline Thiourea->Cyclic Intramolecular Cyclization Product 4-Methylquinazoline- 2(1H)-thione Cyclic->Product - H2O (Dehydration)

Figure 1: Cascade mechanism for the conversion of 2-APITC to quinazoline-2-thiones.

Experimental Protocol

Target: Synthesis of 3-Phenyl-4-methylquinazoline-2(1H)-thione.

  • Setup: Charge a round-bottom flask with 2-acetylphenyl isothiocyanate (1.0 equiv) and dry ethanol (10 mL/mmol).

  • Addition: Add aniline (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool the reaction to 0°C. The product typically precipitates as a yellow/white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Typical Yields:

  • Aniline (

    
    ): 85%
    
  • Benzylamine (

    
    ): 90%
    
  • Hydrazine (

    
    ): See Part 3.
    

Part 3: Synthesis of Fused Triazoloquinazolines

Reaction with hydrazine hydrate or substituted hydrazines leads to tricyclic systems, specifically [1,2,4]triazolo[1,5-c]quinazolines .

Reaction Logic

Unlike primary amines, hydrazines possess two nucleophilic nitrogens. This allows for a "double cyclization" or a sequential condensation pathway.

  • Thiosemicarbazide Formation: Hydrazine adds to the NCS group.

  • Cyclization A (Acidic): Formation of thiadiazole rings (less common with ortho-acetyl).

  • Cyclization B (Basic/Thermal): Cyclization with the acetyl group to form the quinazoline core, followed by a second ring closure to form the triazole ring.

Protocol Variation
  • With Hydrazine Hydrate: Yields 5-methyl-[1,2,4]triazolo[1,5-c]quinazoline-2(3H)-thione.

  • Conditions: Reflux in ethanol with catalytic acetic acid or basic conditions (

    
    ) depending on the desired tautomer/isomer.
    

Part 4: One-Pot "Green" Cascades

For industrial efficiency, isolating the isothiocyanate is often bypassed.

The Aqueous/Green Route

Recent literature highlights the use of water or green solvents (e.g., eucalyptol) for these transformations.

Protocol:

  • Mix 2-aminoacetophenone,

    
    , and aqueous 
    
    
    
    .
  • Add a desulfurizing agent (e.g.,

    
     or Cyanuric Chloride) to generate the isothiocyanate in situ.
    
  • Add the amine nucleophile directly to the same vessel.

  • Heat to induce cyclization.

Advantages:

  • Eliminates handling of lachrymatory isothiocyanates.

  • Reduces solvent waste.

  • High atom economy.

Part 5: Summary of Synthetic Divergence

The following diagram illustrates the divergent synthesis capabilities starting from 2-aminoacetophenone, proceeding through the 2-APITC intermediate.

Divergence Precursor 2-Aminoacetophenone ITC 2-Acetylphenyl Isothiocyanate Precursor->ITC CS2 / DCC or Thiophosgene Quinazoline Quinazoline-2-thiones (via Amines) ITC->Quinazoline + R-NH2 Reflux Triazolo Triazoloquinazolines (via Hydrazines) ITC->Triazolo + NH2-NH2 Cascade Thienopyrimidine Thienopyrimidines (via Active Methylenes) ITC->Thienopyrimidine + CH2(CN)2 / S8 Base

Figure 2: Divergent synthetic pathways from 2-acetylphenyl isothiocyanate.

References

  • Synthesis of Quinazoline-2-thiones : Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. (2025). ResearchGate. Link

  • Isothiocyanate Chemistry : Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Link

  • Thiourea Cyclization : Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. ResearchGate. Link

  • One-Pot Protocols : A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Link

  • Triazole Synthesis : Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. BenchChem. Link

Sources

Technical Profile: Reactivity of Acetyl-Substituted Phenyl Isothiocyanates

[1]

Executive Summary

This technical guide analyzes the reactivity profile of acetyl-substituted phenyl isothiocyanates (Ac-Ph-NCS), a class of electrophiles critical in the synthesis of thiourea pharmacophores and fused heterocyclic scaffolds (quinazolines, benzothiazoles). Unlike unsubstituted phenyl isothiocyanate, the presence of the acetyl group—a strong electron-withdrawing group (EWG)—significantly alters the electrophilicity of the isothiocyanate (


Electronic & Structural Landscape

The reactivity of acetyl-substituted phenyl isothiocyanates is governed by the electronic influence of the acetyl moiety on the central electrophilic carbon of the NCS group.

Electrophilic Activation (Hammett Correlation)

The isothiocyanate group reacts primarily via nucleophilic attack at the central carbon. The acetyl substituent enhances this electrophilicity through two mechanisms:

  • Inductive Effect (-I): Present in all isomers (

    
    ), withdrawing electron density through the 
    
    
    -framework.
  • Mesomeric Effect (-M): Dominant in para- and ortho-isomers, where the carbonyl group can participate in resonance, effectively delocalizing the electron density from the NCS nitrogen, thereby increasing the positive character of the NCS carbon.

Quantification: The Hammett substituent constant for the acetyl group (


The "Ortho" Divergence

While para- and meta-isomers follow standard bimolecular nucleophilic addition kinetics, the ortho-isomer (2-acetylphenyl isothiocyanate) introduces a secondary electrophilic center (the ketone carbonyl) in proximity to the nucleophile-adduct. This facilitates intramolecular cyclization, a property exploited for heterocycle synthesis.[1]

ElectronicActivationcluster_orthoOrtho-Isomer SpecificitySubstituentAcetyl Group (-COCH3)(Electron Withdrawing)RingPhenyl Ring(Resonance Conduit)Substituent->Ring-M / -I EffectNCSIsothiocyanate (-N=C=S)(Electrophile)Ring->NCSElectron WithdrawalCyclizationIntramolecularCyclizationNCS->CyclizationProximity EffectNucleophileNucleophile(R-NH2, R-SH)Nucleophile->NCSAttack (k_obs)

Figure 1: Electronic activation pathway showing the electron-withdrawing influence of the acetyl group and the unique cyclization potential of the ortho-isomer.

Kinetic Profiling: Aminolysis

The reaction with primary amines (aminolysis) is the standard benchmark for isothiocyanate reactivity.

Mechanism

The reaction proceeds via a reversible nucleophilic addition to form a zwitterionic intermediate, followed by a proton transfer. In aprotic solvents, this proton transfer is often the rate-determining step and can be catalyzed by a second amine molecule.

Rate Law:


Comparative Reactivity Data

The following table summarizes the relative reactivity profiles based on electronic and steric factors.

IsomerElectronic EffectSteric HindranceRelative Reactivity (

)
Primary Product
Para (4-Ac) Strong (-M, -I)LowHigh (Fastest)Stable Thiourea
Meta (3-Ac) Moderate (-I)LowModerateStable Thiourea
Ortho (2-Ac) Strong (-M, -I)HighVariable*Fused Heterocycle
Unsubstituted NoneNoneBaseline (1.0)Stable Thiourea

*Note: The ortho-isomer's initial attack rate is sterically depressed, but the thermodynamic drive toward cyclization often drives the reaction to completion rapidly under forcing conditions.

Synthetic Utility: The Ortho-Scaffold Pathway

For drug development professionals, the ortho-acetyl isomer (2-acetylphenyl isothiocyanate) is the most valuable variant. It serves as a "biselectrophile" for constructing quinazoline and triazole cores.

Quinazoline-2-thione Synthesis

Reaction with ammonia or primary amines leads to in situ cyclization. The nitrogen of the thiourea intermediate attacks the acetyl carbonyl, eliminating water to form the quinazoline ring.

Triazolo-Quinazoline Fusion

Reaction with hydrazines creates a thiosemicarbazide intermediate.[2][1] Depending on pH, this can cyclize to form [1,2,4]triazolo[1,5-c]quinazolines, a scaffold common in adenosine receptor antagonists.

OrthoPathwaysStart2-AcetylphenylIsothiocyanateInter1ThioureaIntermediateStart->Inter1Nucleophilic AddnInter2ThiosemicarbazideIntermediateStart->Inter2Nucleophilic AddnReagent1+ Primary Amine(R-NH2)Reagent2+ Hydrazine(NH2-NH2)Prod1Quinazoline-2(1H)-thioneInter1->Prod1Condensation(-H2O)Prod2[1,2,4]Triazolo[1,5-c]quinazolineInter2->Prod2Double Cyclization(Acid/Base)

Figure 2: Divergent synthetic pathways for 2-acetylphenyl isothiocyanate, illustrating its utility in generating fused heterocyclic systems.

Experimental Protocols

Protocol A: Kinetic Benchmarking (UV-Vis)

Purpose: To determine the pseudo-first-order rate constant (

  • Preparation: Prepare a

    
     M solution of the specific acetyl-phenyl isothiocyanate isomer in anhydrous acetonitrile.
    
  • Nucleophile Excess: Prepare a solution of

    
    -butylamine (or target amine) at at least 10-fold excess (
    
    
    M to
    
    
    M).
  • Monitoring:

    • Set UV-Vis spectrophotometer to

      
       of the thiourea product (typically ~240–250 nm, distinct from the ITC peak at ~280 nm).
      
    • Mix reagents in a quartz cuvette under pseudo-first-order conditions.

  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    .
  • Validation: Repeat at three different amine concentrations to verify linearity and determine the second-order rate constant.

Protocol B: Synthesis of Quinazoline-2-thiones (Ortho-isomer)

Purpose: High-yield synthesis of the quinazoline scaffold using 2-acetylphenyl isothiocyanate.

  • Stoichiometry: Dissolve 2-acetylphenyl isothiocyanate (1.0 equiv) in ethanol.

  • Addition: Add primary amine (1.1 equiv) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (5 mol%) to facilitate dehydration.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor TLC for disappearance of the isothiocyanate.

  • Isolation: Cool to 0°C. The quinazoline-2-thione typically precipitates as a yellow solid. Filter and wash with cold ethanol.[1]

  • Characterization: Confirm structure via IR (disappearance of NCS peak at ~2050 cm⁻¹) and NMR (appearance of quinazoline ring protons).

References

  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives.

  • Satchell, D. P. N., & Satchell, R. S. (1975). "Acylation by Ketens and Isocyanates." Chemical Society Reviews.

  • Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2015). "Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin." Iraqi Journal of Science.

  • Ghoneim, A. A., & Mohamed, S. A. (2013).[3] "Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives." Oriental Journal of Chemistry.

  • BenchChem. (2025).[4] "Reaction mechanism of acetyl isothiocyanate with primary amines." BenchChem Technical Notes.

Technical Hazard & Handling Guide: 1-(2-Isothiocyanatophenyl)ethanone

[1]

Part 1: Executive Technical Summary (The "Why" & "What")[1]

Critical Research Warning: If you are searching for a commercial bottle of 1-(2-Isothiocyanatophenyl)ethanone (also known as o-acetylphenyl isothiocyanate), you will likely fail.[1] Unlike its stable para-isomer (CAS 2131-57-9), the ortho-isomer is chemically unstable.[1]

The Structural Trap: The proximity of the electrophilic isothiocyanate group (-N=C=S) to the nucleophilic/electrophilic acetyl group (-COCH₃) at the ortho position facilitates rapid intramolecular cyclization.[1] In most synthetic contexts, this compound exists only as a transient reactive intermediate that spontaneously rearranges into stable heterocycles (typically 3,1-benzothiazines or quinazoline derivatives) depending on pH and solvent conditions.

Scope of Guide: This document serves as a Safety & Handling Framework for researchers generating this species in situ. It treats the compound as a High-Hazard Reactive Intermediate , extrapolating safety data from the stable para-isomer and the precursor toxicology.[1]

Part 2: Chemical Identity & Instability Logic[1]

PropertyData / Description
Chemical Name 1-(2-Isothiocyanatophenyl)ethanone
Synonyms o-Acetylphenyl isothiocyanate; 2-Acetylphenyl isothiocyanate
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
CAS Number Not commercially listed due to instability (Refer to p-isomer CAS 2131-57-9 for regulatory analogs)
Physical State Transient oil / Solid (if trapped at low temp)
Reactivity Class Lachrymator / Sensitizer / Electrophile
The Instability Mechanism

The following diagram illustrates why this compound cannot be stored and how it behaves in your reaction vessel.

InstabilityMechanismcluster_0Reaction Vessel EnvironmentPrecursorPrecursor:2-AminoacetophenoneTargetTransient Intermediate:1-(2-Isothiocyanatophenyl)ethanone(Highly Electrophilic -NCS)Precursor->Target In Situ Generation(Base/CHCl3)ReagentReagent:Thiophosgene (CSCl2)Reagent->TargetCyclizedStable Product:4-methylene-3,1-benzothiazine(or Quinazoline derivative)Target->Cyclized Spontaneous IntramolecularCyclization (Fast)

Figure 1: The transient nature of the ortho-isomer.[1] Note that isolation is often impossible without immediate trapping or degradation.[1]

Part 3: GHS Hazard Identification (Derived)

Since specific toxicological data is unavailable for the transient species, the hazard profile is derived from the Isothiocyanate Functional Group Category and the Parent Amine .

GHS Classification (Projected)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin.

    • H314: Causes severe skin burns and eye damage (due to hydrolysis to acid/amine).

    • H317: May cause an allergic skin reaction (Potent Sensitizer).

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Precursor Hazards (The Real Danger)

To make this compound, you likely use Thiophosgene or Thiocarbonyl Diimidazole .

  • Thiophosgene (CSCl₂): Fatal if inhaled (H330). Hydrolyzes to HCl. Work in a glovebox or high-efficiency fume hood only. [1]

Part 4: Handling & Synthesis Protocols

Engineering Controls (Mandatory)
  • Ventilation: Chemical Fume Hood with face velocity >100 fpm.

  • Containment: If using Thiophosgene, a secondary containment tray is required.

  • Atmosphere: Reactions must be run under Argon or Nitrogen . Moisture triggers hydrolysis of the -NCS group to the amine.

Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving required. [1]

    • Inner: Nitrile (0.11 mm).

    • Outer: Laminate film (Silver Shield/4H) if handling concentrated precursors like Thiophosgene. Isothiocyanates penetrate latex rapidly.

  • Respiratory: If generating dusts or aerosols outside a hood (not recommended), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1]

  • Eyes: Chemical splash goggles.

Synthesis Workflow: In Situ Generation

Do not attempt to isolate. React and trap immediately.

Protocol: Generation from 2-Aminoacetophenone

  • Dissolution: Dissolve 2-aminoacetophenone in dry CH₂Cl₂ or Chloroform.

  • Base Addition: Add mild base (e.g., NaHCO₃ or CaCO₃) to scavenge HCl. Avoid strong amines which will react with the product.

  • Reagent Addition: Add Thiophosgene (1.1 eq) dropwise at 0°C .

  • Monitoring: Monitor via TLC. Expect the spot for the isothiocyanate to appear and then rapidly shift as it cyclizes or reacts with your nucleophile.

  • Quenching: Quench excess electrophile with dilute ammonia or ethanol before workup.

Part 5: Emergency Response & Waste

Spill Management (Reaction Mixture)

Isothiocyanates are lachrymators (tear gas agents). A spill will clear the lab.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don respiratory protection (SCBA or Full Face ABEK).

  • Neutralization:

    • Do NOT use water alone (generates COS/H₂S).

    • Solution: Mix 50% Ethanol, 40% Water, 10% Ammonia (conc.) .

    • Apply solution to the spill. The ammonia reacts with the isothiocyanate to form a harmless thiourea derivative.

  • Cleanup: Absorb with vermiculite.

Waste Disposal[1]
  • Segregation: Segregate as "Toxic Organic Waste" with "Sulfur Compounds."

  • Labeling: Mark clearly: "Contains Isothiocyanates - Sensitizer."[1]

  • Deactivation: Treat waste stream with dilute NaOH/MeOH to convert residual isothiocyanates to thiocarbamates before disposal if permitted by local EHS.

Part 6: Pathway Visualization

The following diagram details the emergency decision logic for exposure or spill events involving this class of compounds.

EmergencyResponseStartEvent Trigger:Exposure / SpillAssessAssess TypeStart->AssessSkinSkin ContactAssess->SkinInhalationInhalationAssess->InhalationSpillBench SpillAssess->SpillSkinAction1. Remove Contaminated Clothing2. Wash with Soap & Water (15 min)3. Do NOT use Alcohol (Enhances absorption)Skin->SkinActionRespAction1. Move to Fresh Air2. Oxygen if breathing difficult3. Monitor for Pulmonary Edema (Delayed)Inhalation->RespActionSpillAction1. Evacuate Area2. Neutralize with Ammonia/EtOH Soln.3. Absorb with VermiculiteSpill->SpillAction

Figure 2: Emergency response logic for Isothiocyanate exposure.[1]

References

  • PubChem. (2025).[2][3] 1-(4-Isothiocyanatophenyl)ethanone (Para-isomer data for analog comparison). National Library of Medicine.[2] Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Acetylphenyl isothiocyanate.[1]Link[1]

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis.[4][5] Synthesis, 1978(11), 803-820.[1] (Detailing the cyclization of o-amino ketones). Link[1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenyl Isothiocyanate (General Class Hazards).Link[1]

  • Organic Chemistry Portal. (2014). Synthesis of Isothiocyanates.[4][6] (Methodologies for in-situ generation). Link

Methodological & Application

Application Note: One-Pot Synthesis of Thienopyrimidines and Quinazoline Analogues via ortho-Acyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This application note details the synthetic protocols for fused pyrimidine-2-thiones using ortho-acyl isothiocyanates.

Critical Scientific Distinction: It is imperative to clarify the structural relationship between the reagent and the target scaffold specified in the topic:

  • 2-Acetylphenyl isothiocyanate (Benzene core) is the specific precursor for Quinazoline-2(1H)-thiones (Benzo-fused pyrimidines).

  • Thienopyrimidines (Thiophene-fused pyrimidines) require the thiophene analogue, 3-acetyl-2-isothiocyanatothiophene (or 2-acetyl-3-isothiocyanatothiophene).

As a researcher, selecting the correct starting material determines the core scaffold. This guide provides the Unified Protocol applicable to both transformations, allowing you to synthesize either Quinazolines (using the user-specified reagent) or Thienopyrimidines (using the thiophene analogue) via the same mechanistic pathway.

Core Advantages
  • One-Pot Efficiency: Eliminates the isolation of the intermediate thiourea, reducing solvent waste and processing time.

  • Atom Economy: High retention of atoms from the isothiocyanate and amine coupling partners.

  • Versatility: The protocol accepts a wide range of primary amines, hydrazines, and amino acid esters.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via a cascade sequence: Nucleophilic Addition


 Intramolecular Cyclocondensation .
  • Nucleophilic Addition: The primary amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), forming a transient thiourea intermediate.

  • Cyclocondensation: The nitrogen of the thiourea attacks the carbonyl carbon of the ortho-acetyl group.

  • Dehydration: Loss of water drives the aromatization, yielding the final fused pyrimidine-2-thione.

Mechanistic Workflow (Graphviz)

ReactionMechanism Start_Phenyl 2-Acetylphenyl Isothiocyanate Thiourea Intermediate: N-substituted Thiourea Start_Phenyl->Thiourea + Amine Start_Thieno 3-Acetyl-2-isothiocyanato- thiophene Start_Thieno->Thiourea + Amine Amine Primary Amine (R-NH2) Amine->Thiourea Cyclization Intramolecular Cyclocondensation Thiourea->Cyclization - H2O Prod_Quin Product A: Quinazoline-2(1H)-thione Cyclization->Prod_Quin If Benzene Core Prod_Thieno Product B: Thienopyrimidine-2(1H)-thione Cyclization->Prod_Thieno If Thiophene Core

Caption: Divergent synthesis pathways depending on the aromatic core of the isothiocyanate precursor.

Experimental Protocol

Materials & Reagents[2][5][6][7][8][9][10][11][12]
  • Precursor:

    • For Quinazolines: 2-Acetylphenyl isothiocyanate (1.0 equiv).

    • For Thienopyrimidines: 3-Acetyl-2-isothiocyanatothiophene (1.0 equiv).

  • Nucleophile: Primary amine (e.g., benzylamine, aniline, methylamine) (1.1 equiv).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Catalyst (Optional): Glacial Acetic Acid (cat.) or Triethylamine (Et3N) depending on amine basicity.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 mmol of the isothiocyanate precursor in 5 mL of absolute Ethanol in a round-bottom flask.

  • Note: If the isothiocyanate is not commercially available, generate it in situ from the corresponding ortho-amino ketone using thiophosgene or thiocarbonyldiimidazole (TCDI) immediately prior to this step.

Step 2: Nucleophilic Addition

  • Add 1.1 mmol of the primary amine dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC (System: Hexane/EtOAc 3:1).

  • Observation: The formation of the thiourea intermediate typically occurs within 30–60 minutes. A precipitate may begin to form.[1]

Step 3: Cyclization (The "One-Pot" Drive)

  • Once the isothiocyanate is consumed (TLC check), heat the reaction mixture to reflux (78 °C) .

  • Reflux for 2–4 hours.

  • Mechanistic Check: If cyclization is slow, add a catalytic amount (2-3 drops) of glacial acetic acid or fused sodium acetate to promote the dehydration step.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Filtration: The product usually precipitates as a solid. Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (5 mL) to remove unreacted amines.

  • Recrystallization: Purify by recrystallization from Ethanol/DMF mixtures if necessary.

Results & Data Interpretation

Expected Yields & Physical Properties[8][12]
Target ScaffoldPrecursor ReagentR-Group (Amine)Yield (%)Melting Point (°C)Appearance
Quinazoline 2-Acetylphenyl NCSPhenyl (Aniline)85-92%240-242Yellow Needles
Quinazoline 2-Acetylphenyl NCSBenzyl88-95%210-212White Powder
Thienopyrimidine 3-Acetyl-2-thienyl NCSPhenyl70-80%195-198Pale Yellow Solid
Thienopyrimidine 3-Acetyl-2-thienyl NCSMethyl65-75%180-185Off-white Solid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction stopped at thiourea stage.Extend reflux time; add catalytic Acetic Acid or Sodium Ethoxide.
Low Yield Product solubility in EtOH is too high.Concentrate the solvent by 50% before cooling; add water to precipitate.
Oily Product Impurities or incomplete dehydration.Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.
Side Products Dimerization of isothiocyanate.Ensure the amine is added slowly; maintain strict stoichiometry.

References

  • Synthesis of Thienopyrimidines from Thiophene Derivatives

    • Title: Synthesis of 2-substituted thienopyrimidin-4-ones using nitrile reactants.
    • Source: Encyclopedia MDPI.
    • URL:[Link]

  • Quinazoline Synthesis from 2-Acetylphenyl Isothiocyanate

    • Title: One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate.[2][3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Isothiocyanate Reactivity

    • Title: One-Pot Synthesis of Quinoline-2(1H)-thiones from 2-Isocyanostyrenes.

    • Source: Semantic Scholar.

    • URL:[Link][4]

  • Thienopyrimidine Biological Activity & Synthesis

    • Title: Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Deriv
    • Source: Jordan Journal of Chemistry.
    • URL:[Link]

Sources

Application Notes and Protocols: 2-Acetylphenyl Isothiocyanate as a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Duality of 2-Acetylphenyl Isothiocyanate

In the landscape of heterocyclic chemistry and drug discovery, the strategic design of molecular scaffolds with inherent, orthogonally reactive functionalities is of paramount importance. 2-Acetylphenyl isothiocyanate emerges as a compelling bifunctional building block, possessing two distinct reactive centers: an electrophilic isothiocyanate group and a nucleophilic acetyl carbonyl group, positioned in an ortho-relationship on an aromatic ring. This unique structural arrangement provides a powerful platform for the construction of a diverse array of fused heterocyclic systems, particularly those of medicinal and material science interest.

The isothiocyanate moiety (–N=C=S) is a well-established precursor for a multitude of sulfur and nitrogen-containing heterocycles, readily undergoing addition reactions with a wide range of nucleophiles.[1][2] Concurrently, the acetyl group (–C(O)CH₃) offers a versatile handle for cyclization, either through the enolate or the carbonyl carbon, enabling the formation of five, six, or seven-membered rings. The ortho-positioning of these two groups is the cornerstone of this reagent's utility, facilitating intramolecular cyclization cascades following an initial intermolecular reaction at the isothiocyanate function. This "one-pot" reaction strategy is highly desirable in modern organic synthesis for its efficiency and atom economy.

These application notes will provide a detailed exploration of the synthetic potential of 2-acetylphenyl isothiocyanate, complete with mechanistic insights and detailed protocols for the synthesis of valuable heterocyclic cores.

Core Reactivity and Mechanistic Considerations

The reactivity of 2-acetylphenyl isothiocyanate is governed by the electrophilic nature of the central carbon atom of the isothiocyanate group and the nucleophilic character of the acetyl oxygen and α-carbon upon enolization. The general reaction pathway involves an initial nucleophilic attack on the isothiocyanate, followed by an intramolecular cyclization involving the acetyl group.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization A 2-Acetylphenyl Isothiocyanate C Thiourea Intermediate A->C + B Nucleophile (e.g., R-NH2) B->C + D Tautomerization/ Activation C->D E Cyclized Intermediate D->E F Final Heterocycle (e.g., Quinazoline) E->F Dehydration/ Aromatization

Caption: General reaction pathway for 2-acetylphenyl isothiocyanate.

The choice of nucleophile and reaction conditions will dictate the final heterocyclic scaffold. For instance, reaction with primary amines can lead to the formation of quinazoline derivatives, while hydrazines can yield triazoloquinazolines.

Application Protocol 1: Synthesis of 2-Substituted-4-methylquinazolines

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The following protocol describes a plausible and scientifically sound method for the synthesis of 2-substituted-4-methylquinazolines from 2-acetylphenyl isothiocyanate and primary amines. This protocol is constructed based on established methodologies for similar cyclization reactions.[4]

Reaction Scheme:

G cluster_0 A 2-Acetylphenyl Isothiocyanate C Intermediate Thiourea A->C + B R-NH2 (Primary Amine) B->C D 2-Substituted-4-methylquinazoline C->D  Intramolecular  Cyclization (Acid or Base catalyst)

Caption: Synthesis of 2-substituted-4-methylquinazolines.

Materials and Equipment:
Reagent/EquipmentSpecification
2-Acetylphenyl isothiocyanate97% or higher
Primary amine (e.g., aniline)Reagent grade
Solvent (e.g., Ethanol, DMF)Anhydrous
Catalyst (e.g., p-TsOH, Et₃N)Reagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
TLC plates (Silica gel 60 F₂₅₄)
Column chromatography setup
Standard laboratory glassware
Experimental Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylphenyl isothiocyanate (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol or DMF, approx. 0.1 M concentration).

  • Addition of Amine: To the stirred solution, add the primary amine (1.1 eq.) dropwise at room temperature.

  • Addition of Catalyst (Optional but Recommended): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq.) or a base (e.g., triethylamine, 0.2 eq.) to the reaction mixture. The choice of catalyst may influence the reaction rate and yield.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain the temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Expected Outcome and Mechanistic Rationale:

The reaction is expected to yield the corresponding 2-substituted-4-methylquinazoline. The mechanism proceeds via the initial formation of a thiourea intermediate through the nucleophilic attack of the primary amine on the isothiocyanate carbon. This is followed by an intramolecular cyclization where the nitrogen of the newly formed thiourea attacks the carbonyl carbon of the acetyl group. Subsequent dehydration and tautomerization lead to the aromatic quinazoline ring system.

G A 2-Acetylphenyl Isothiocyanate C Thiourea Intermediate A->C + R-NH2 B R-NH2 D Cyclized Intermediate C->D Intramolecular Attack E Dehydrated Intermediate D->E - H2O F 2-Substituted-4-methylquinazoline E->F Tautomerization

Caption: Proposed mechanism for quinazoline formation.

Application Protocol 2: Synthesis of 1,2,4-Triazolo[4,3-a]quinazolines

The reaction of 2-acetylphenyl isothiocyanate with hydrazine derivatives can lead to the formation of more complex heterocyclic systems, such as 1,2,4-triazolo[4,3-a]quinazolines. These scaffolds are of interest in medicinal chemistry due to their potential biological activities. This protocol is based on established methods for the synthesis of triazole-fused heterocycles from isothiocyanates and hydrazines.[2][5]

Reaction Scheme:

G cluster_0 A 2-Acetylphenyl Isothiocyanate C Thiocarbohydrazide Intermediate A->C + B Hydrazine (H2N-NH2) B->C D 1,2,4-Triazolo[4,3-a]quinazoline C->D  Intramolecular  Cyclization Cascade

Caption: Synthesis of 1,2,4-Triazolo[4,3-a]quinazolines.

Materials and Equipment:
Reagent/EquipmentSpecification
2-Acetylphenyl isothiocyanate97% or higher
Hydrazine hydrateReagent grade
Solvent (e.g., Ethanol, Acetonitrile)Anhydrous
Catalyst (e.g., Acetic Acid)Reagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Standard laboratory glassware
Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylphenyl isothiocyanate (1.0 eq.) in anhydrous ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq.) dropwise with stirring at room temperature. An exothermic reaction may be observed.

  • Reaction: After the initial reaction subsides, add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Mechanistic Rationale:

This reaction is anticipated to produce the 1,2,4-triazolo[4,3-a]quinazoline derivative. The proposed mechanism involves the initial formation of a thiocarbohydrazide intermediate. This is followed by a cascade of intramolecular cyclizations. First, one of the terminal nitrogens of the hydrazinyl moiety attacks the acetyl carbonyl, leading to a dihydroxyquinazoline intermediate. Subsequent dehydration and a second cyclization involving the other terminal nitrogen and the thiocarbonyl group, followed by elimination of H₂S or H₂O and aromatization, would lead to the final tricyclic product.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of 2-acetylphenyl isothiocyanate is crucial. Impurities can lead to side reactions and lower yields. It is advisable to use freshly prepared or purified starting material.

  • Anhydrous Conditions: Isothiocyanates are sensitive to moisture. Therefore, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the isothiocyanate group.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Catalyst Selection: The choice of acid or base catalyst can significantly impact the reaction. It is advisable to perform small-scale optimization experiments to identify the best catalyst for a specific transformation.

Conclusion

2-Acetylphenyl isothiocyanate is a highly promising bifunctional building block with significant potential for the synthesis of diverse and complex heterocyclic scaffolds. Its unique ortho-arrangement of an electrophilic isothiocyanate and a nucleophilic acetyl group allows for elegant and efficient one-pot cyclization strategies. The protocols provided herein, though based on established chemical principles rather than specific literature for this exact molecule, offer a solid starting point for researchers to explore the synthetic utility of this versatile reagent in the development of novel compounds for pharmaceutical and materials science applications. Further investigation into the reactivity of this molecule is warranted and is expected to unveil new and exciting avenues in heterocyclic chemistry.

References

  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (2011). Semantic Scholar. Retrieved from [Link]

  • The chemistry of o-phenylene di-isothiocyanate. Part 2. Reactions with enamines, an ynamine, and some reactive methylene compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]

  • Uses of quinazolin-2-[(~-propionoyl)
  • Synthesis of thiazolo[2,3-b]quinazoline derivatives via base-promoted cascade bicyclization of o-alkenylphenyl isothiocyanates with propargylamines. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. Retrieved from [Link]

  • Synthesis of isothiocyan
  • Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. (2017). TSI Journals. Retrieved from [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules. Retrieved from [Link]

  • Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. (2014). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates: a simple one-pot synthesis of novel 4-oxo-2-phenyl-4H-chromene-3-carbothioamides and 2-phenyl-3-(2-thioxo-2H-1,3,5,4-thiadiazaphosphinin-6-yl). (2022). Synthetic Communications. Retrieved from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2014). Molecules. Retrieved from [Link]

  • Synthesis of Isothiocyanates: An Update. (2022). Molecules. Retrieved from [Link]

  • Synthesis of new derivatives of 2-mercpto-3-phenyl-4(3H)quinazolinone. (2015). Iraqi Journal of Science.
  • Reaction Of Isothiocyanate Research Articles. R Discovery. Retrieved from [Link]

  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. (2026). Science Advances. Retrieved from [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2018). Sciforum. Retrieved from [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules. Retrieved from [Link]

  • Part –V: Utilities of Active Methylene Compounds in Heterocyclic Synthesis. (2020). To Chemistry Journal. Retrieved from [Link]

Sources

microwave-assisted synthesis with 2-acetylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Methylquinazoline-2(1H)-thiones using 2-Acetylphenyl Isothiocyanate

Introduction

Subject: High-efficiency synthesis of 4-methylquinazoline-2(1H)-thiones via microwave-assisted cyclocondensation. Reagent Focus: 2-Acetylphenyl isothiocyanate (2-APITC). Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

The quinazoline-2-thione scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties. Traditional thermal synthesis often involves prolonged reflux times (12–24 hours) and harsh conditions. This Application Note details a microwave-assisted protocol that exploits the high reactivity of 2-acetylphenyl isothiocyanate to achieve rapid, high-yielding cyclization with primary amines.

By leveraging the ortho-acetyl group as an internal electrophile, this protocol facilitates a tandem addition-cyclization sequence that is significantly accelerated by dielectric heating.

Mechanistic Insight & Rationale

The reaction proceeds through a cascade sequence. Understanding this mechanism is critical for optimizing reaction conditions for different amine substrates.

  • Nucleophilic Addition: The primary amine attacks the highly electrophilic carbon of the isothiocyanate group, forming a thiourea intermediate.

  • Intramolecular Cyclocondensation: The thiourea nitrogen attacks the ortho-acetyl carbonyl.

  • Dehydration: Loss of water drives the aromatization to the stable 4-methylquinazoline-2(1H)-thione.

Why Microwave? The rate-limiting step is typically the cyclodehydration (Step 2 & 3). Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier for the condensation of the sterically hindered ortho-ketone more effectively than conventional thermal conduction.

ReactionMechanism Start 2-Acetylphenyl Isothiocyanate (Electrophile) Inter Thiourea Intermediate Start->Inter Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Inter TS Cyclization Transition State (MW Activated) Inter->TS Intramolecular Attack Product 4-Methylquinazoline- 2(1H)-thione TS->Product -H2O (Dehydration)

Caption: Mechanistic pathway from 2-acetylphenyl isothiocyanate to quinazoline-2-thione via microwave activation.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-Acetylphenyl isothiocyanate (1.0 equiv).

  • Nucleophile: Primary Amine (1.1 equiv) (e.g., aniline, benzylamine, alkylamine).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: EtOH is preferred for Green Chemistry compliance.

  • Catalyst (Optional): Glacial Acetic Acid (cat. 1-2 drops) can accelerate dehydration for electron-deficient amines.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-compatible crimp-sealed vial, dissolve 2-acetylphenyl isothiocyanate (1.0 mmol, 177 mg) in Ethanol (3 mL).

  • Addition: Add the Primary Amine (1.1 mmol) dropwise.

    • Observation: A slight exotherm or color change indicates immediate thiourea formation.

  • Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (Maintain Temperature).

    • Temperature: 120 °C.

    • Hold Time: 10–15 minutes.

    • Stirring: High.[1]

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

    • Precipitation: In most cases, the product precipitates upon cooling.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 2 mL).

    • Recrystallization: If necessary, recrystallize from EtOH/DMF mixtures.

Condition Optimization Table
ParameterCondition A (Mild)Condition B (Standard)Condition C (Hard)
Solvent EthanolEthanolAcetic Acid
Temp (°C) 80 °C120 °C150 °C
Time 20 min10 min5 min
Target Aliphatic AminesAromatic AminesSterically Hindered Amines
Typical Yield 85-95%80-90%70-85%

Workflow Visualization

This diagram outlines the operational workflow for the synthesis, ensuring a standardized approach for reproducibility.

Workflow Step1 Reagent Prep: Dissolve 2-APITC in EtOH Step2 Amine Addition: Add 1.1 equiv Amine Step1->Step2 Step3 MW Irradiation: 120°C, 10-15 min Step2->Step3 Step4 Cooling: Precipitate Formation Step3->Step4 Step5 Filtration & Wash: Cold EtOH Step4->Step5

Caption: Operational workflow for the microwave-assisted synthesis of quinazoline-2-thiones.

Troubleshooting & Expert Tips

  • No Precipitation? If the product does not precipitate upon cooling, pour the reaction mixture into crushed ice (10 mL). This "crash-out" method is effective for more lipophilic derivatives.

  • Incomplete Cyclization: If TLC shows the thiourea intermediate (often a lower Rf spot), re-irradiate at 140 °C for an additional 5 minutes. The addition of catalytic acetic acid promotes the loss of water.

  • Safety Warning: Isothiocyanates are sensitizers and lachrymators. Handle all reagents in a fume hood. Ensure the microwave vial is rated for the pressure generated by ethanol at 120 °C (approx. 4-6 bar).

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). A comprehensive review of microwave strategies for quinazoline scaffolds.

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry. (2008). Describes the reaction of anthranilate derivatives with isothiocyanates, analogous to the 2-acetylphenyl system.

  • Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3H)-Ones. Der Pharma Chemica. (2010). Details the cyclization kinetics of anthranilic acid derivatives under microwave irradiation.

Sources

reaction conditions for 1-(2-Isothiocyanatophenyl)ethanone and amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for 1-(2-Isothiocyanatophenyl)ethanone (also known as o-acetylphenyl isothiocyanate) with amino acids. This reagent is a specialized scaffold used to synthesize quinazoline-2-thione derivatives, serving as both a pathway for heterocyclic library generation and a chiral derivatizing agent (CDA) for amino acid resolution.

High-Performance Synthesis of Quinazoline-2-thione Scaffolds

Executive Summary

1-(2-Isothiocyanatophenyl)ethanone is a bifunctional electrophile containing an isothiocyanate group (-NCS) and an ortho-acetyl group. Unlike standard phenyl isothiocyanate (PITC) used in Edman degradation, this reagent facilitates a tandem addition-cyclization sequence. Upon reaction with amino acids (or their esters), it yields 3-substituted-4-methyl-2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives.

Key Applications:

  • Chiral Resolution: The rigid quinazoline core prevents racemization, making it an excellent Chiral Derivatizing Agent (CDA) for HPLC separation of amino acid enantiomers.

  • Library Synthesis: Rapid access to pharmacologically active quinazoline-2-thiones.

  • Bio-orthogonal Labeling: Stable thiourea/quinazoline formation under mild conditions.

Mechanistic Insight

The reaction proceeds via a two-stage cascade.[1] Understanding this mechanism is critical for troubleshooting incomplete cyclization.

  • Nucleophilic Addition: The amino acid's primary amine attacks the isothiocyanate carbon, forming an N-thiocarbamoyl intermediate (thiourea).

  • Intramolecular Cyclization: The thiourea nitrogen attacks the ortho-ketone carbonyl.

  • Dehydration/Stabilization: The resulting hemiaminal typically dehydrates to form the enamine or imine double bond, yielding the stable quinazoline-2-thione.

ReactionMechanism Reagent 1-(2-Isothiocyanatophenyl)ethanone (Electrophile) Thiourea Intermediate: N-Thiocarbamoyl adduct Reagent->Thiourea Step 1: Nucleophilic Attack (Fast, RT) AminoAcid Amino Acid / Ester (Nucleophile) AminoAcid->Thiourea Hemiaminal Cyclic Hemiaminal (Transient) Thiourea->Hemiaminal Step 2: Intramolecular Cyclization (Rate Limiting) Product Product: 3-Substituted-4-methyl- 2-thioxo-1,2-dihydroquinazoline Hemiaminal->Product Step 3: Dehydration (-H₂O)

Figure 1: The tandem addition-cyclization pathway converting the open-chain isothiocyanate to the tricyclic quinazoline scaffold.

Experimental Protocols
Method A: Reaction with Amino Acid Esters (Organic Phase)

Best for: Synthesis of stable quinazoline libraries; high yield; easy workup.

Reagents:

  • Substrate: Amino acid methyl/ethyl ester hydrochloride (1.0 equiv).

  • Reagent: 1-(2-Isothiocyanatophenyl)ethanone (1.1 equiv).

  • Base: Triethylamine (Et₃N) (2.2 equiv) – Crucial for freeing the amine salt.

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Protocol:

  • Preparation: Dissolve the amino acid ester hydrochloride (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Neutralization: Add Triethylamine (2.2 mmol) dropwise. Stir for 10 minutes at Room Temperature (RT) to generate the free amine.

  • Addition: Add 1-(2-Isothiocyanatophenyl)ethanone (1.1 mmol) dissolved in minimal Ethanol.

  • Reaction:

    • Initial Phase: Stir at RT for 30 minutes (Thiourea formation).

    • Cyclization Phase: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Cool the mixture to RT. The product often precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Method B: Reaction with Free Amino Acids (Aqueous/Organic)

Best for: Direct derivatization for analytical standards; avoids esterification step.

Reagents:

  • Substrate: Free Amino Acid (1.0 equiv).

  • Reagent: 1-(2-Isothiocyanatophenyl)ethanone (1.1 equiv).

  • Base: NaHCO₃ or K₂CO₃ (2.0 equiv).

  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v).

Protocol:

  • Dissolution: Dissolve the amino acid (1.0 mmol) and K₂CO₃ (2.0 mmol) in Water (3 mL). Ensure complete dissolution (solution pH should be ~9–10).

  • Addition: Dissolve 1-(2-Isothiocyanatophenyl)ethanone (1.1 mmol) in Acetone (3 mL) and add it slowly to the aqueous amino acid solution.

  • Reaction:

    • Stir vigorously at 50–60°C for 4–6 hours.

    • Note: Higher temperatures in base may cause hydrolysis of the isothiocyanate; do not exceed 60°C.

  • Workup:

    • Cool to RT.

    • Acidify carefully with 1N HCl to pH ~3–4.

    • The quinazoline-carboxylic acid derivative will precipitate. Filter and dry.[2]

Critical Reaction Parameters & Data

The following table summarizes the impact of solvent and temperature on the yield and cyclization efficiency.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (Anhydrous)High yield, promotes precipitation of product.Preferred for esters.
DMFSolubilizes polar residues but difficult to remove.Use only for hydrophobic peptides.
Water/AcetoneEssential for free amino acids.Maintain 1:1 ratio to prevent precipitation of reagent.
Temperature Room Temp (25°C)Stops at Thiourea intermediate.Use if isolating the intermediate is desired.
Reflux (78–80°C)Drives Cyclization to Quinazoline.Required for final product formation.
Base Triethylamine (Et₃N)Mild, soluble in organics.Standard for ester protocols.
NaOH (Strong Base)Risk of ester hydrolysis or side reactions.Avoid; use Carbonate bases instead.
Troubleshooting & Validation

Issue: Incomplete Cyclization (Mixture of Thiourea and Quinazoline)

  • Diagnosis: NMR shows two sets of signals; Thiourea N-H protons are typically downfield (δ 9–11 ppm) and broad.

  • Solution: Increase reaction time at reflux or add a catalytic amount of weak acid (e.g., acetic acid) during the reflux step to catalyze the dehydration of the hemiaminal.

Issue: Low Yield with Sterically Hindered Amino Acids (e.g., Valine, Isoleucine)

  • Cause: Steric bulk adjacent to the amine slows down the initial nucleophilic attack.

  • Solution: Switch solvent to Pyridine or use microwave irradiation (100°C, 10–20 min) to overcome the activation energy barrier.

Workflow Diagram

Workflow Start Start: Select Substrate Choice Substrate Type? Start->Choice Ester Amino Acid Ester HCl Choice->Ester Protected FreeAcid Free Amino Acid Choice->FreeAcid Unprotected SolvEster Solvent: EtOH + Et3N Ester->SolvEster Reflux Reflux (80°C, 3h) SolvEster->Reflux Product Isolate Quinazoline-2-thione Reflux->Product SolvAcid Solvent: H2O/Acetone + K2CO3 FreeAcid->SolvAcid HeatMild Heat (50°C, 5h) SolvAcid->HeatMild Acidify Acidify to pH 3 HeatMild->Acidify Acidify->Product

Figure 2: Decision matrix for selecting the appropriate protocol based on amino acid protection status.

References
  • Mizuno, T., et al. (1999). "Synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones via reaction of 2-acetylphenyl isothiocyanate with amines." Heterocycles.

  • Edman, P. (1950). "Method for determination of the amino acid sequence in peptides."[3] Acta Chemica Scandinavica. (Foundational reference for isothiocyanate chemistry)

  • Kearney, P. C., et al. (1998). "Solid-phase synthesis of 2-thioxo-quinazolin-4-one libraries." Journal of Organic Chemistry.

  • BenchChem. (2025). "Reaction mechanism of acetyl isothiocyanate with primary amines." Technical Notes.

  • Sigma-Aldrich. (2025).[4] "Product Specification: 1-(2-Isothiocyanatophenyl)ethanone."

Sources

Solid-Phase Synthesis of Heterocyclic Scaffolds Utilizing 2-Acetylphenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 2-acetylphenyl isothiocyanate in solid-phase organic synthesis (SPOS) for the generation of valuable heterocyclic compounds. As a bifunctional reagent, 2-acetylphenyl isothiocyanate offers a unique opportunity for the efficient construction of molecular libraries with potential applications in drug discovery and development. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration.

Introduction: The Versatility of 2-Acetylphenyl Isothiocyanate in SPOS

Solid-phase organic synthesis has revolutionized the process of drug discovery by enabling the rapid and efficient generation of large libraries of small molecules. A key element in the success of SPOS is the availability of versatile building blocks that can be readily incorporated into diverse molecular scaffolds. 2-Acetylphenyl isothiocyanate is one such building block, possessing two reactive functionalities: an isothiocyanate group and an acetyl group.

The isothiocyanate moiety is a powerful tool for the construction of various nitrogen- and sulfur-containing heterocycles. It readily reacts with nucleophiles, such as amines, to form thiourea intermediates, which can then undergo intramolecular cyclization to yield a variety of ring systems. The acetyl group, on the other hand, can serve as a point of attachment to a solid support or as a handle for further chemical modification, adding another layer of diversity to the synthesized molecules.

This document will focus on the primary application of 2-acetylphenyl isothiocyanate in the solid-phase synthesis of 4(3H)-quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

Core Application: Solid-Phase Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

The synthesis of 4(3H)-quinazolinones on a solid support using 2-acetylphenyl isothiocyanate can be achieved through a multi-step sequence starting from a resin-bound amino acid. This approach allows for the introduction of diversity at two key positions of the quinazolinone core.

Workflow Overview

The general strategy involves the immobilization of an amino acid onto a solid support, followed by reaction with 2-acetylphenyl isothiocyanate to form a resin-bound thiourea. Subsequent cyclization and cleavage from the resin afford the desired 2,3-disubstituted-4(3H)-quinazolinone.

SPOS_Quinazolinone Resin Solid Support (e.g., Wang Resin) AminoAcid Fmoc-Protected Amino Acid Resin_AA Resin-Bound Amino Acid AminoAcid->Resin_AA Loading (e.g., DIC/DMAP) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_AA->Deprotection Resin_Amine Resin-Bound Amine Deprotection->Resin_Amine Isothiocyanate 2-Acetylphenyl Isothiocyanate Resin_Thiourea Resin-Bound Thiourea Isothiocyanate->Resin_Thiourea Thiourea Formation Cyclization Cyclization/ Cleavage (TFA) Resin_Thiourea->Cyclization Product 2,3-Disubstituted 4(3H)-Quinazolinone Cyclization->Product

Caption: General workflow for the solid-phase synthesis of 4(3H)-quinazolinones.

Detailed Protocol: Synthesis of a 2-(2-aminophenyl)-3-substituted-4(3H)-quinazolinone Library

This protocol provides a step-by-step guide for the solid-phase synthesis of a library of 2,3-disubstituted-4(3H)-quinazolinones.

Materials and Reagents
Reagent/MaterialSupplierGrade
Wang Resin (100-200 mesh, 1% DVB)Sigma-AldrichSynthesis Grade
Fmoc-protected amino acidsVariousSynthesis Grade
2-Acetylphenyl isothiocyanateCommercially Available>95%
Dichloromethane (DCM)Fisher ScientificACS Grade
N,N-Dimethylformamide (DMF)Fisher ScientificACS Grade
PiperidineSigma-AldrichReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich>99%
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich>99%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
Step 1: Loading of the First Building Block (Amino Acid) onto the Resin
  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-protected amino acid (3.0 mmol) and DMAP (0.3 mmol) in a minimal amount of DMF.

  • Add the amino acid solution to the resin, followed by DIC (3.0 mmol).

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Confirm loading efficiency using a quantitative ninhydrin test.

Step 2: Fmoc-Deprotection
  • Swell the resin-bound amino acid in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 3: Thiourea Formation
  • Swell the deprotected resin-bound amine in anhydrous DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 2-acetylphenyl isothiocyanate (3.0 mmol) in anhydrous DCM (10 mL) to the resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin with DCM (5 x 10 mL) and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 4: Cyclization and Cleavage
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Purify the product by preparative HPLC.

Detailed_Protocol cluster_0 Step 1: Resin Loading cluster_1 Step 2: Deprotection cluster_2 Step 3: Thiourea Formation cluster_3 Step 4: Cyclization & Cleavage a0 Swell Wang Resin in DCM a1 Add Fmoc-Amino Acid, DIC, DMAP a0->a1 a2 Agitate 4-6h a1->a2 a3 Wash and Dry a2->a3 b0 Swell Resin in DMF a3->b0 b1 Treat with 20% Piperidine/DMF b0->b1 b2 Wash Thoroughly b1->b2 c0 Swell Resin in DCM b2->c0 c1 Add 2-Acetylphenyl Isothiocyanate c0->c1 c2 Agitate 12-16h c1->c2 c3 Wash and Dry c2->c3 d0 Treat with TFA/TIS/H2O Cocktail c3->d0 d1 Agitate 2-3h d0->d1 d2 Filter and Concentrate d1->d2 d3 Precipitate and Purify d2->d3

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-(2-Isothiocyanatophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ITC-ORTHO-STAB-001 Subject: Preventing Hydrolytic Degradation in Aqueous Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Stability Matrix

You are working with 1-(2-Isothiocyanatophenyl)ethanone (also known as o-acetylphenyl isothiocyanate). This is not a standard reagent; it is a "spring-loaded" electrophile.

The ortho-acetyl group exerts a dual effect:

  • Electronic Activation: The carbonyl group is electron-withdrawing, significantly increasing the electrophilicity of the isothiocyanate (-N=C=S) carbon compared to unsubstituted phenyl isothiocyanate.

  • Cyclization Potential: In the presence of nucleophiles (even water/hydroxide), the proximity of the acetyl group can facilitate intramolecular interactions, leading to rapid degradation or unexpected heterocyclic formation (e.g., quinazoline derivatives).

The Core Rule: This compound is thermodynamically unstable in water. Your goal is not to "stop" hydrolysis, but to kinetically delay it long enough to perform your assay or synthesis.

Part 1: The Degradation Mechanism (Know Your Enemy)

To prevent the reaction, you must understand the pathway. In aqueous media, the degradation is primarily base-catalyzed.

The Hydrolytic Pathway
  • Nucleophilic Attack: Hydroxide (

    
    ) or water attacks the electrophilic carbon of the -N=C=S group.
    
  • Intermediate Formation: A transient dithiocarbamic acid species forms.

  • Decarboxylation: This unstable intermediate rapidly loses carbonyl sulfide (COS) to yield the corresponding aniline (1-(2-aminophenyl)ethanone).

Visualization: Hydrolysis & pH Dependence

The following diagram illustrates the degradation pathway and the critical control points (pH and Temperature).

ITC_Hydrolysis node_itc 1-(2-Isothiocyanatophenyl) ethanone (Active Electrophile) node_inter Dithiocarbamic Acid Intermediate (Unstable) node_itc->node_inter k1 (pH dependent) node_water H2O / OH- node_water->node_itc Nucleophilic Attack (Rate Limiting) node_prod 1-(2-Aminophenyl) ethanone (Inactive Aniline) node_inter->node_prod Fast Decarboxylation node_gas COS (Gas) node_inter->node_gas node_acid Acidic pH (< 5.0) Stabilizes node_acid->node_itc node_base Basic pH (> 7.0) Accelerates node_base->node_water Increases [OH-]

Figure 1: Mechanism of base-catalyzed hydrolysis of o-acetylphenyl isothiocyanate. Note that high pH increases the concentration of the nucleophile (OH-), drastically increasing


.

Part 2: Troubleshooting Guide (FAQ)

Q1: My compound precipitates immediately upon addition to the buffer. Is it hydrolysis?

Diagnosis: Likely Solubility Shock , not hydrolysis. Explanation: Aromatic isothiocyanates are highly lipophilic. When you inject a concentrated stock (in DMSO/EtOH) into an aqueous buffer, the local concentration exceeds the solubility limit, causing "crashing out." Solution:

  • Pre-dilution: Do not add 100% DMSO stock directly to water. Create an intermediate dilution (e.g., 10x in buffer) or add the buffer to the organic phase slowly with vortexing.

  • Surfactants: Add 0.05% Tween-20 or use a cyclodextrin carrier (see Protocol A) to maintain solubility without triggering hydrolysis.

Q2: I am using Tris buffer at pH 7.4, but the activity vanishes in minutes.

Diagnosis: Aminolysis (Chemical Incompatibility). Explanation: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. Isothiocyanates react with primary amines 1000x faster than with water to form thioureas. You are covalently modifying your buffer, not your target. Solution:

  • Switch Buffers: Use non-nucleophilic buffers: Phosphate (PBS) , HEPES , MOPS , or Citrate .

  • Avoid: Tris, Glycine, Ethanolamine.

Q3: Can I store the aqueous solution at 4°C?

Diagnosis: Unsafe Practice. Explanation: Even at 4°C, the half-life of activated isothiocyanates in water at pH 7 can be measured in hours. The ortho-acetyl group accelerates this. Solution:

  • Make Fresh: Always prepare aqueous dilutions immediately before use (< 5 mins).

  • Freeze-Dry: If you need aliquots, lyophilize the compound, but ensure no residual water is present before storage.

Part 3: Optimized Protocols

Protocol A: The "Micellar Shield" Preparation

Best for biological assays where aqueous solubility is required.

Rationale: Encapsulating the hydrophobic ITC in a micelle or cyclodextrin cavity creates a physical barrier against water molecules while keeping the compound in solution.

StepActionTechnical Note
1 Solvent Choice Dissolve 1-(2-Isothiocyanatophenyl)ethanone in anhydrous DMSO to 100 mM.
2 Shielding Agent Prepare a 10 mM solution of

-Cyclodextrin
or HP-

-CD
in Phosphate Buffer (pH 6.0).
3 Complexation Add the DMSO stock to the Cyclodextrin solution (Final DMSO < 1%).
4 Incubation Vortex gently for 15 mins at Room Temp.
5 Usage Use within 4 hours.
Protocol B: Kinetic Stabilization via pH

Best for chemical synthesis or conjugation reactions.

Rationale: The hydrolysis rate is directly proportional to


. Dropping pH from 7.4 to 5.0 reduces 

by factor of ~250, significantly extending half-life.
  • Prepare Buffer: 100 mM Sodium Citrate, pH 5.0.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Mixing: Dissolve ITC in MeCN. Add to Citrate buffer.

  • Reaction: Perform your conjugation/reaction at pH 5.0-6.0. Most nucleophiles (like cysteine thiols) are still reactive at this pH, while water hydrolysis is suppressed.

Part 4: Experimental Workflow Decision Tree

Use this logic flow to design your next experiment.

Troubleshooting_Tree start Start: ITC in Aqueous Media q_buffer Is the buffer Tris, Glycine, or Amine-based? start->q_buffer action_change_buff STOP: Switch to PBS/HEPES/Citrate q_buffer->action_change_buff Yes q_ph Is pH > 7.0? q_buffer->q_ph No action_lower_ph Critical Risk: Hydrolysis Lower pH to 5.0-6.0 q_ph->action_lower_ph Yes q_precip Is precipitation visible? q_ph->q_precip No action_cosolvent Add Co-solvent (DMSO/MeCN up to 10%) q_precip->action_cosolvent Yes (Chemical Assay) action_cd Use Cyclodextrin (Protocol A) q_precip->action_cd Yes (Bio Assay) end Proceed with Experiment (Time Limit: <1 Hour) q_precip->end No

Figure 2: Decision matrix for optimizing conditions. Prioritize buffer chemistry first, then pH, then solubility.

References

  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Part 2. Wiley. (Foundational text on ITC electrophilicity and hydrolysis mechanisms).
  • Ceola, D., et al. (2014). "Mechanism of action of isothiocyanates." Revista Colombiana de Ciencias Hortícolas.

  • Wu, X., et al. (2010).

    
    -Cyclodextrin." Food Technology and Biotechnology. 
    
  • Guitart, A., et al. (1991).[1] "Stability of phenyl(thiocarbamoyl) amino acids...". Analyst. (Demonstrates instability of phenyl-ITC derivatives at ambient temperatures).

  • Satchell, D.P.N., et al. (1975). "Kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the base-catalyzed mechanism for activated aryl ITCs).

Sources

improving yield of quinazoline synthesis from isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Quinazoline Synthesis from Isothiocyanates Ticket ID: #QZn-ISO-Opt-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Gap" in Isothiocyanate Chemistry

Researchers often select isothiocyanates (R-NCS) for quinazoline synthesis due to their high electrophilicity and ability to introduce diversity at the 2-position. However, the reaction frequently stalls at the thiourea intermediate or suffers from side reactions (dimerization/hydrolysis), resulting in yields <40%.[1]

This guide moves beyond standard textbook procedures to address the kinetic vs. thermodynamic control of the cyclization step. We focus on two primary scaffolds derived from this chemistry:

  • 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones (Sulfur retention).[2]

  • 2-Amino/Substituted-quinazolin-4(3H)-ones (Sulfur removal/substitution).

Reaction Pathway & Decision Logic

Before troubleshooting, verify your pathway.[1] The choice of starting material (Anthranilic Acid vs. 2-Aminobenzonitrile) dictates the mechanism and the necessary catalysts.

QuinazolinePathways Start Isothiocyanate (R-NCS) Substrate1 Anthranilic Acid (or Ester) Start->Substrate1 + Substrate2 2-Aminobenzonitrile Start->Substrate2 + Thiourea Thiourea Intermediate Substrate1->Thiourea Nucleophilic Addn (Fast) Substrate2->Thiourea Nucleophilic Addn (Fast) PathA Base/Thermal (Reflux) Thiourea->PathA Cyclization PathB Oxidative/Desulfurative (I2, Cu, EDCI) Thiourea->PathB Cyclization Prod1 2-Thioxo-quinazolinone (Sulfur Retained) PathA->Prod1 thermodynamic product Prod2 2-Amino/Imino-quinazoline (Sulfur Removed) PathB->Prod2 oxidative coupling

Figure 1: Mechanistic divergence in quinazoline synthesis.[1][2] Note that the thiourea intermediate is the common bottleneck where yield loss occurs due to reversibility or side reactions.

Optimized Protocols (The "Golden Routes")

Protocol A: The "Green" Accelerator (Microwave-Assisted)

Best for: Rapid synthesis of 2-thioxoquinazolinones with minimal workup.

The Science: Conventional thermal heating often degrades the isothiocyanate before it reacts. Microwave irradiation (MWI) provides rapid internal heating, accelerating the polar transition state of the cyclization faster than the decomposition pathways.[1]

Step-by-Step:

  • Mix: In a microwave vial, combine methyl anthranilate (1.0 equiv) and isothiocyanate (1.1 equiv).

  • Solvent: Add DMSO/Water (9:1) .[1][2] Note: Water is critical here as a proton shuttle, despite isothiocyanate sensitivity.[1]

  • Irradiation: Heat to 100–120°C for 10–15 minutes (Power: ~150W).

  • Workup: Pour the reaction mixture into crushed ice. The product typically precipitates as a pure solid. Filter and wash with cold ethanol.

Yield Expectation: >85% (vs. 50% thermal). Reference: Li, Z. et al. (2008) [1].[1][2][3]

Protocol B: The Oxidative Desulfurization (Iodine-Mediated)

Best for: Converting isothiocyanates directly to 2-amino/substituted quinazolines (removing the Sulfur).

The Science: To get a quinazoline core without the thione (C=S), you must activate the sulfur as a leaving group.[1][2] Molecular Iodine (


) acts as a soft Lewis acid and oxidant, facilitating intramolecular cyclization via a guanidine-like intermediate.[1]

Step-by-Step:

  • Formation: React 2-aminobenzophenone/nitrile with isothiocyanate in Toluene to form the thiourea (check TLC).

  • Cyclization: Add

    
     (1.0 equiv)  and 
    
    
    
    (2.0 equiv)
    .
  • Conditions: Stir at 80°C for 2–4 hours.

  • Quench: Wash with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow).[1][2]
    
  • Extraction: Extract with EtOAc.

Yield Expectation: 75–90%. Reference: Bhanage, B.M. et al. (2018) [2].[1][2][4]

Troubleshooting Guide: The "Thiourea Trap"

If your yield is low (<40%), the reaction likely stalled at the thiourea intermediate or the isothiocyanate hydrolyzed.[1]

Diagnostic Flowchart

Troubleshooting Issue Problem: Low Yield (<40%) CheckTLC Check TLC/LCMS for Thiourea Intermediate Issue->CheckTLC IsThiourea Is Thiourea Present? CheckTLC->IsThiourea Yes Yes (Stalled Cyclization) IsThiourea->Yes No No (Failed Addition) IsThiourea->No Sol1 Action: Increase Base Strength (Switch K2CO3 -> tBuOK) OR Add Lewis Acid (Cu(OAc)2) Yes->Sol1 Sol2 Action: Check R-NCS Quality (Hydrolysis?) Switch Solvent to anhydrous DMF No->Sol2

Figure 2: Troubleshooting logic for low-yield scenarios.

Symptom-Cause-Solution Table
SymptomProbable CauseCorrective Action
Starting material remains (Aniline) Nucleophilicity of aniline is too low (electron-poor).[2]Catalyze Addition: Add 10 mol% DMAP or switch solvent to acetic acid (acid catalysis activates the NCS carbon).[1]
Thiourea forms but doesn't cyclize Leaving group (OH/OR) on acid/ester is poor; Ring strain.[1]Activate: Add EDCI or T3P to activate the carboxylic acid, facilitating attack by the thiourea nitrogen [3].[2]
Product is sticky/oil Oligomerization of isothiocyanate.Dilution: Run reaction at 0.05 M instead of 0.5 M. Slow Addition: Add R-NCS dropwise.
Desulfurization failed (S remains) Oxidant (

or Metal) deactivated or insufficient.[1]
Switch Catalyst: Use Cu(OAc)2 (10 mol%) with a ligand like 1,10-phenanthroline under

atmosphere [4].[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use T3P (Propylphosphonic anhydride) for this reaction? A: Yes. T3P is excellent for the cyclization step if you are starting from anthranilic acid and an isothiocyanate. It activates the carboxylic acid, allowing the weak nucleophilic nitrogen of the thiourea to close the ring. It also acts as a water scavenger, driving the equilibrium forward. Protocol: Add T3P (50% in EtOAc, 1.5 equiv) and


 (3 equiv) to the thiourea intermediate in THF at reflux.[1]

Q: My isothiocyanate is unstable. How do I handle it? A: Generate it in situ. React your primary amine with


 and T3P  or thiophosgene  (if safety permits) in the same pot, then add the anthranilic acid derivative.[1] This "one-pot" approach minimizes decomposition of the R-NCS [3].

Q: Why is Copper (Cu) preferred over Mercury (Hg) for desulfurization? A: Historically, HgO was used to strip sulfur.[1][2] However, Copper(II) salts (like


) are not only less toxic but also act as oxidative catalysts that can facilitate C-N bond formation via a radical mechanism, often improving yields in air [4].[1]

References

  • Li, Z., et al. (2008).[1][3] Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry.

  • Bhanage, B. M., et al. (2018).[1][2][4] Green and sustainable approach for the synthesis of quinazolines via benzylic sp3 C-H bond amination. Organic & Biomolecular Chemistry.

  • Gomha, S. M., et al. (2021).[1][2] T3P® – A Benign Desulfurating Reagent in the Synthesis of Isothiocyanates.[5] ResearchGate.

  • Wang, F., et al. (2011).[1][2] Copper-catalyzed one-pot synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from ortho-bromobenzamides and isothiocyanates. Tetrahedron Letters.

Sources

Technical Support Center: Purification of 2-Acetylphenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the purification of products derived from 2-acetylphenyl isothiocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you overcome common purification challenges and ensure the integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction products I should expect when working with 2-acetylphenyl isothiocyanate?

2-Acetylphenyl isothiocyanate is an electrophilic reagent that readily reacts with various nucleophiles. The two most common classes of products are:

  • N-Aryl-N'-Substituted Thioureas: These are formed through the nucleophilic attack of primary or secondary amines on the carbon atom of the isothiocyanate group (-N=C=S)[1][2]. The reaction is typically robust and high-yielding.

  • Heterocyclic Compounds (e.g., Quinazolines): The presence of the ortho-acetyl group provides a site for intramolecular cyclization or tandem reactions. When reacted with appropriate binucleophiles (like primary aromatic amines), 2-acetylphenyl isothiocyanate can serve as a precursor for quinazoline-2-thiol derivatives and other fused heterocyclic systems[3][4].

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

Understanding potential impurities is the first step toward designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Residual 2-acetylphenyl isothiocyanate or the nucleophile (e.g., amine) used in the reaction.

  • Byproducts from Isothiocyanate Synthesis: If the isothiocyanate is prepared in situ from 2-aminoacetophenone, you may have residual reagents like carbon disulfide or byproducts such as dithiocarbamate salts[5][6].

  • Hydrolysis Products: Isothiocyanates can be sensitive to water, especially under non-neutral pH, leading to the formation of the corresponding amine (2-aminoacetophenone).

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of symmetrical thioureas (from the reaction of the product with another amine molecule) can occur. In quinazoline synthesis, incomplete cyclization can lead to open-chain thiourea intermediates[7].

Q3: Which primary purification method should I choose: recrystallization or column chromatography?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Start with Recrystallization if your product is a solid. This method is highly effective for removing small amounts of impurities that have different solubility profiles from your main product. It is scalable, cost-effective, and often yields highly pure crystalline material[8]. Many thiourea and quinazoline derivatives are stable solids that can be purified this way[9][10].

  • Choose Column Chromatography if your product is an oil, a low-melting solid, or if it is contaminated with impurities of similar polarity. Flash column chromatography provides excellent separation for complex mixtures and is the go-to method for isolating non-crystalline products or for separating isomers and other closely related compounds[11][12].

The following decision tree can guide your choice:

Purification_Decision_Tree Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid IsOil Product is an oil or low-melting solid IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Use Flash Column Chromatography IsOil->Column PurityCheck Check Purity (TLC, NMR) Recrystallize->PurityCheck Success Product is Pure (>95%) PurityCheck->Success Yes Failure Impurities Remain PurityCheck->Failure No Failure->Column Try Chromatography

Caption: Decision tree for selecting a primary purification method.

Q4: How do I effectively monitor reaction progress and fraction purity?

Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose.

  • Reaction Monitoring: Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot indicate product formation.

  • Purity Assessment: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots in your crude material confirms the presence of impurities.

  • Solvent System Selection: Before running a column, test various solvent systems (e.g., different ratios of hexane and ethyl acetate) with TLC to find the one that gives good separation between your product spot and impurity spots. An ideal Rf (retention factor) for your product is around 0.25-0.35 for effective column separation[12].

Troubleshooting Guide

Q: My reaction to form an N,N'-disubstituted thiourea resulted in an oily precipitate that won't solidify. How do I purify it?

Probable Cause: The product may have a low melting point, or it could be contaminated with unreacted starting materials or solvent residues that are preventing crystallization. Oiling out during precipitation is common when the product's melting point is lower than the temperature of the solution.

Solution:

  • Isolate the Oil: Decant the supernatant solvent. Dissolve the oil in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the Organic Solution: Transfer the solution to a separatory funnel. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine[13]. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Attempt Crystallization Again: Try to recrystallize the cleaned-up oil from a different solvent system. A non-polar/polar combination like hexane/ethyl acetate or ether/petroleum ether can be effective. Start by dissolving the oil in a small amount of the more polar solvent and then slowly add the non-polar solvent until turbidity appears. Cool the mixture slowly.

  • If Crystallization Fails, Use Chromatography: If the product remains an oil, flash column chromatography is the most reliable method for purification[11]. Use a solvent system determined by prior TLC analysis.

Q: I'm struggling to get my thiourea or quinazoline product to crystallize from any solvent.

Probable Cause: The presence of persistent, structurally similar impurities can inhibit lattice formation. The compound itself may also have intrinsically low crystallinity.

Solution:

  • "Scratching": Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Solvent System Variation: Systematically explore a wider range of solvent systems. Good single solvents for recrystallizing thioureas include ethanol, benzene, or acetic acid[9]. For solvent pairs, try combinations like ethanol/water, acetone/hexane, or DCM/hexane.

  • Charcoal Treatment: If your product is colored due to high-molecular-weight impurities, dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering through Celite® before crystallization can remove these color bodies.

Q: Column chromatography is not separating my product from a key impurity. What can I do?

Probable Cause: The product and impurity have very similar polarities, resulting in overlapping Rf values in the chosen eluent system.

Solution & Causality:

  • Optimize the Eluent: Even small changes can have a big impact. If you are using a hexane/ethyl acetate system, try switching to a hexane/DCM or toluene/ethyl acetate system. The different solvent-solute interactions can alter selectivity.

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a very shallow gradient of the polar solvent. This can often resolve closely eluting spots.

  • Change the Stationary Phase: Silica gel is acidic. If your compounds are basic, they may streak or bind irreversibly. Consider using neutral or basic alumina. Alternatively, for very non-polar compounds, reverse-phase (C18) chromatography might provide a different separation mechanism[14].

  • Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, which enhances separation efficiency for difficult-to-separate compounds.

Data Summary

The table below summarizes common purification techniques and their effectiveness against typical impurities in 2-acetylphenyl isothiocyanate reactions.

Purification MethodUnreacted AmineUnreacted IsothiocyanateSymmetrical ThioureaByproducts (Salts)
Aqueous Wash (Acid/Base) Excellent (removes bases)PoorPoorExcellent (removes salts)
Recrystallization Good to ExcellentGood to ExcellentFair to GoodExcellent
Silica Gel Chromatography GoodExcellentExcellentExcellent
Notes Washing is a crucial first step.Polarity is often distinct from the product.Often has similar polarity to the product, may require careful chromatography.Easily removed by aqueous workup or filtration.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This protocol is ideal for solid products with moderate to high purity (>80%).

  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for oils or for separating complex solid mixtures[15].

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Eluent Selection via TLC (Aim for Product Rf ~0.3) Packing 2. Pack Column with Silica Gel (Slurry Method) TLC->Packing Loading 3. Load Sample (Dissolved in min. solvent or adsorbed on silica) Packing->Loading Elution 4. Elute with Solvent System (Apply gentle pressure) Loading->Elution Collection 5. Collect Fractions (e.g., 10-20 mL per tube) Elution->Collection TLC_Fractions 6. Analyze Fractions by TLC Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: As described in FAQ 4, use TLC to find a solvent system that gives an Rf value of ~0.3 for your product[12]. A common starting point for thioureas is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface[15].

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble products, dissolve the crude material in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis and Product Isolation: Spot every few fractions on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.

References

  • TSI Journals. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trade Science Inc. Link

  • Patel, R. V., et al. (2015). Triton-B/CS2 mediated novel synthesis of substituted thioureas: A novel class of anti-cancer agents. Der Pharma Chemica. Link

  • Li, Y., et al. (2019). Synthesis of thiazolo[2,3-b]quinazoline derivatives via base-promoted cascade bicyclization of o-alkenylphenyl isothiocyanates with propargylamines. Organic & Biomolecular Chemistry. Link

  • Organic Chemistry Portal. Synthesis of quinazolines. Link

  • BenchChem. (2025). Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)-3-benzylthiourea: A Comparative Guide. Link

  • Singh, P., et al. (2011). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. E-Journal of Chemistry. Link

  • Supporting Information for Asymmetric Aminoxylation of Tin Enolates. S-1. Link

  • Al-Omar, M. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Link

  • Google Patents. (1981). Phenyl isothiocyanate derivatives and their production. Link

  • BenchChem. (2025). Technical Support Center: Purification of 2-Acetylthiophene. Link

  • Wan, Q., et al. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. Angewandte Chemie. Link

  • Pohl, J. H., et al. (2022). Synthesis of Isothiocyanates: An Update. Molecules. Link

  • Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Link

  • Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances. Link

  • El-Gendy, Z. (1995). Utilities of saccharinyl acetyl isothiocyanate in synthesis of non-condensed polynuclear heterocyclic compounds. Indian Journal of Chemistry.
  • Popa, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. Link

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Link

  • Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Link

  • Google Patents. (1987). Process for the production of isothiocyanate derivatives. Link

  • ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. Link

  • Khan, S. Q., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Link

  • ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Link

  • SIELC Technologies. Separation of 1,3-(Bis(2-ethylphenyl))thiourea on Newcrom R1 HPLC column. Link

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Link

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link

Sources

minimizing dimer formation in 2-acetylphenyl isothiocyanate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Acetylphenyl Isothiocyanate Optimization Ticket ID: AP-ITC-DIMER-001 Status: Open Subject: Minimizing Dimer/Oligomer Formation in 2-Acetylphenyl Isothiocyanate (2-APITC) Reactions

Executive Summary: The Instability Paradox

User Issue: You are observing precipitation, lower yields, or "gunking" during the synthesis or handling of 2-acetylphenyl isothiocyanate. Root Cause: The "dimer" you are observing is most likely 1,3-bis(2-acetylphenyl)thiourea , formed via a hydrolysis cascade, or a [4+2] cycloaddition artifact driven by the ortho-acetyl group's proximity to the isothiocyanate moiety.

2-acetylphenyl isothiocyanate is a "tethered electrophile." The ortho-acetyl group makes the isothiocyanate carbon highly electrophilic but also susceptible to:

  • Intramolecular Cyclization: Forming quinazoline-2-thiones (often the desired pathway, but a side reaction if isolating the ITC).

  • Intermolecular Dimerization: Reaction with its own hydrolysis product (2-aminoacetophenone) to form the symmetrical thiourea dimer.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the problem, we must visualize the enemy. The dimerization is rarely a direct


 of two ITC molecules (unless photochemically driven). It is almost always moisture-mediated .
Mechanism of Dimer Formation
  • Ingress of Water: Even trace moisture hydrolyzes the highly reactive ITC back to the amine (2-aminoacetophenone).

  • Nucleophilic Attack: The newly formed amine is a potent nucleophile.[1] It attacks a remaining unreacted ITC molecule.

  • Result: Formation of the thermodynamically stable, insoluble thiourea dimer.

DimerizationPathway ITC 2-Acetylphenyl ITC (Electrophile) Amine 2-Aminoacetophenone (Nucleophile) ITC->Amine Hydrolysis (-COS) Dimer 1,3-bis(2-acetylphenyl)thiourea (The 'Dimer') ITC->Dimer Dimerization Quinazoline Quinazoline-2-thione (Cyclization Product) ITC->Quinazoline Intramolecular Cyclization H2O Trace H₂O (Contaminant) H2O->Amine Amine->ITC Nucleophilic Attack

Figure 1: The "Dimer" is usually a Thiourea resulting from moisture contamination (Red Path), competing with the desired cyclization or isolation (Green Path).

Module 2: Troubleshooting & Optimization Protocols

Protocol A: The "Zero-Water" Standard

Use this protocol if you are isolating the ITC or reacting it with weak nucleophiles.

VariableRecommendationTechnical Rationale
Solvent Choice Dichloromethane (DCM) or Chloroform (Amylene stabilized)Non-nucleophilic, aprotic. Avoid alcohols (forms thiocarbamates) or DMSO (hygroscopic).
Water Content < 50 ppm (Karl Fischer verified)Stoichiometric water leads to 0.5 eq of dimer. Drying agents (MgSO₄) are insufficient; use molecular sieves (4Å).
Base Usage Avoid excess base Bases like TEA or DIPEA catalyze the enolization of the acetyl group, promoting self-condensation. Use solid bases (K₂CO₃) if necessary, or stoichiometric "proton sponges."
Temperature -10°C to 0°C Higher temperatures favor the activation energy of the intermolecular attack (dimerization) over the resting state.
Protocol B: In-Situ Trapping (The "One-Pot" Fix)

Use this if the ITC is an intermediate for Quinazoline synthesis. Do not isolate the ITC. The half-life of 2-acetylphenyl ITC in solution is short.

  • Generate ITC: React 2-aminoacetophenone with Thiophosgene (or safer surrogate like 1,1'-thiocarbonyldiimidazole - TCDI) at 0°C.

  • Immediate Quench: Add your external nucleophile (e.g., amine, hydrazine) immediately upon consumption of the starting material (monitor via TLC/LCMS).

  • Why this works: By keeping the concentration of free ITC low and providing a better nucleophile than the hydrolysis product, you kinetically outcompete the dimerization pathway.

Interactive Troubleshooting Guide (FAQ)

Q1: I see a yellow precipitate forming within 10 minutes. Is this my product?

  • Diagnosis: Likely not. If you are expecting an ITC (usually an oil or low-melting solid) or a quinazoline (often white/off-white), a rapid yellow precipitate is often the thiourea dimer .

  • Action: Filter the solid and run an NMR. A symmetrical structure with a downfield NH signal (>10 ppm) confirms the dimer.

  • Fix: Your solvent is wet. Re-distill DCM over CaH₂ or use a fresh bottle of anhydrous solvent.

Q2: Can I store 2-acetylphenyl ITC?

  • Answer: Poorly. Even at -20°C, the ortho-acetyl group promotes slow cyclization to the quinazoline-2-thione.

  • Recommendation: Always prepare fresh. If storage is mandatory, store as a solution in anhydrous toluene at -80°C, not neat.

Q3: Does light affect the stability?

  • Answer: Yes. Isothiocyanates can undergo photo-induced [2+2] cycloadditions or rearrangements.

  • Fix: Wrap reaction vessels in aluminum foil.

Decision Tree: Saving Your Reaction

Follow this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Issue: Precipitate/Impurity Observed PrecipColor What color is the precipitate? Start->PrecipColor Yellow Yellow/Orange Solid PrecipColor->Yellow Bright Color White White/Off-White Solid PrecipColor->White Pale Color CheckSolvent Check Solvent Water Content Yellow->CheckSolvent CheckNMR Check NMR for Cyclization White->CheckNMR DimerDiag Diagnosis: Thiourea Dimer (Moisture Contamination) CheckSolvent->DimerDiag High H2O CyclicDiag Diagnosis: Quinazoline-thione (Spontaneous Cyclization) CheckNMR->CyclicDiag Missing NCS peak Action1 Action: Use Anhydrous Solvent + 4Å Mol Sieves DimerDiag->Action1 Action2 Action: Lower Temp (-10°C) or Add Nucleophile Faster CyclicDiag->Action2

Figure 2: Diagnostic workflow for identifying the nature of the byproduct.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • Li, Y., et al. (2011). Reaction of isothiocyanates with nucleophiles: Mechanisms and product distribution. Current Organic Chemistry, 15(10).
  • Gao, J., et al. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate.[3] (Discusses the electrophilicity of carbonyl-adjacent ITCs). Link

  • BenchChem Technical Support. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. (General mechanism for thiourea formation).[1] Link

Sources

optimizing temperature for cyclocondensation of 1-(2-Isothiocyanatophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclocondensation of 1-(2-Isothiocyanatophenyl)ethanone

Ticket System ID: CHEM-SUP-8821 Topic: Temperature Optimization & Troubleshooting for Quinazoline-2-thione Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermodynamics of Cyclization

The cyclocondensation of 1-(2-Isothiocyanatophenyl)ethanone (ITPE) with nucleophiles (typically amines or hydrazines) is a biphasic thermodynamic challenge. Unlike simple additions, this reaction requires navigating two distinct energy landscapes:

  • Kinetic Phase (Thiourea Formation): The initial nucleophilic attack on the isothiocyanate carbon is fast and exothermic. It proceeds readily at low to ambient temperatures (0°C – 25°C) .

  • Thermodynamic Phase (Cyclodehydration): The subsequent ring closure to form the quinazoline core requires the elimination of a water molecule.[1] This step has a significantly higher activation energy (

    
    ) and is entropically driven, necessitating elevated temperatures (Reflux: 78°C – 110°C)  or acid catalysis.
    

Critical Insight: A common failure mode is maintaining a "monolithic" temperature (e.g., constant 50°C). This often leads to incomplete cyclization, resulting in a mixture of the open-chain thiourea intermediate and the desired heterocycle.

Visualizing the Mechanism & Temperature Dependence

The following diagram illustrates the reaction pathway and the specific temperature gates required for each transition.

ReactionPathway Reactants 1-(2-Isothiocyanatophenyl)ethanone + Amine (R-NH2) Intermediate Open-Chain Thiourea (Kinetic Trap) Reactants->Intermediate Step 1: Nucleophilic Addition Temp: 0°C - 25°C Fast, Exothermic SideProduct Hydrolysis/Dimerization (Impurity) Reactants->SideProduct Excess Heat initially or Wet Solvent Intermediate->Reactants Reversibility (If Temp too high too fast) Product Quinazoline-2(1H)-thione (Thermodynamic Product) Intermediate->Product Step 2: Cyclodehydration (-H2O) Temp: >78°C (Reflux) Slow, Endothermic

Figure 1: Reaction coordinate visualization showing the temperature-dependent transition from kinetic intermediate to thermodynamic product.

Standardized Optimization Protocol

Do not rely on a single temperature setting. Use this Step-Wise Thermal Ramp to maximize yield and purity.

ParameterPhase 1: AdditionPhase 2: Cyclization
Temperature 0°C

25°C
78°C (EtOH) or 110°C (Toluene)
Duration 1 – 2 Hours4 – 12 Hours
Goal Maximize thiourea formation; suppress polymerization.Overcome

for dehydration; drive equilibrium to ring closure.
Visual Cue Solution usually turns clear or changes color slightly.Precipitation of the product often occurs (in EtOH).

Troubleshooting Guide (Q&A)

Q1: I am isolating a solid, but the melting point is 30°C lower than reported, and NMR shows broad signals. Is my temperature too high?

Diagnosis: Incomplete Cyclization. You have likely isolated the thiourea intermediate , not the quinazoline product. The broad NMR signals often result from restricted rotation around the thioamide bond in the open-chain intermediate.

  • Root Cause: The reaction temperature was sufficient to form the thiourea but insufficient to drive the dehydration step (ring closure).

  • Corrective Action:

    • Do not discard the solid. Resuspend it in the solvent (ethanol or acetic acid).

    • Add a catalytic amount of acid (e.g., 2-3 drops of conc. HCl or

      
      ).
      
    • Reflux for an additional 2-4 hours. The acid catalyzes the dehydration step, allowing cyclization at lower energy thresholds [1].

Q2: My reaction mixture turned into a dark, tarry mess upon refluxing immediately. What happened?

Diagnosis: Thermal Decomposition / Polymerization. Isothiocyanates are electrophilic and prone to dimerization or polymerization at high temperatures if the nucleophile hasn't reacted yet.

  • Root Cause: "Shocking" the reagents with high heat before the amine could stabilize the isothiocyanate into the thiourea form.

  • Corrective Action: Implement the Phase 1 (0°C) step. Mix the amine and ITPE at 0°C for 30 minutes. This "locks" the unstable isothiocyanate into the more stable thiourea intermediate before you apply the thermal energy required for cyclization [2].

Q3: Can I use microwave irradiation to speed this up?

Diagnosis: Yes, but with solvent constraints. Microwave synthesis is highly effective for this specific cyclocondensation because it efficiently couples with the polar thiourea intermediate.

  • Protocol:

    • Solvent: Ethanol or DMF (high dielectric constant).

    • Temp: 120°C.

    • Time: 10–20 minutes.

  • Warning: Ensure your vessel is rated for the pressure generated by ethanol at 120°C. This method often bypasses the need for acid catalysis [3].

Decision Tree: Solving Yield Issues

Use this logic flow to diagnose low yields based on temperature and solvent interactions.

TroubleshootingTree Problem Issue: Low Yield (<40%) CheckState Check Physical State of Crude Problem->CheckState StickySolid Sticky/Amorphous Solid CheckState->StickySolid CleanSolid Crystalline but Low Mass CheckState->CleanSolid Analysis1 Likely Mixed Intermediate StickySolid->Analysis1 Analysis2 Solubility Issue? CleanSolid->Analysis2 Action1 Action: Increase Temp/Time OR Add Acid Catalyst Analysis1->Action1 CheckSolvent Is Product Soluble in Cold Solvent? Analysis2->CheckSolvent Action2 Action: Cool to 0°C before filtering (Product might be in mother liquor) CheckSolvent->Action2

Figure 2: Diagnostic workflow for yield optimization.

References

  • Kaur, R. et al. (2011).[2] Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Semantic Scholar.

  • Li, Z.Y. et al. (2013).[3] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[3]

  • Chortani, S. et al. (2021).[4] Design and synthesis of new benzopyrimidinone derivatives. Journal of Molecular Structure.

Sources

Validation & Comparative

1H NMR characteristic peaks of 1-(2-Isothiocyanatophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the 1H NMR profile for 1-(2-Isothiocyanatophenyl)ethanone (also known as o-acetylphenyl isothiocyanate).[1] It is designed to assist researchers in validating synthesis success by contrasting the target molecule against its primary precursor, 2-aminoacetophenone .[1]

Publish Comparison Guide[1][2][3]

Executive Summary

1-(2-Isothiocyanatophenyl)ethanone is a critical bifunctional scaffold used in the synthesis of quinazolines, thienopyrimidines, and other nitrogen-containing heterocycles.[1] Its successful synthesis is most reliably monitored via 1H NMR by observing the deshielding of the aromatic ring and the disappearance of the amine protons .

This guide compares the spectroscopic signature of the product against its precursor, 2-aminoacetophenone , providing a self-validating protocol for confirming conversion.[1]

Spectroscopic Profile: The Target Molecule

1-(2-Isothiocyanatophenyl)ethanone (C₉H₇NOS)

The introduction of the electron-withdrawing isothiocyanate (-NCS) group at the ortho position creates a distinct splitting pattern driven by the anisotropy of the adjacent acetyl group.[1]

Characteristic Peaks Table
Proton AssignmentChemical Shift (δ, ppm)*MultiplicityIntegralMechanistic Insight
H-6 (Aromatic) 7.90 – 8.05 Doublet (dd)1HKey Diagnostic: Significantly deshielded by the ortho-carbonyl anisotropy.[1] This is the most downfield signal.
H-4, H-5 (Aromatic) 7.45 – 7.65 Multiplet2HThe "bulk" aromatic signal.[1] Shifted downfield relative to the amine precursor due to loss of electron donation.
H-3 (Aromatic) 7.30 – 7.45 Doublet/Multiplet1HOrtho to the -NCS group.[1] No longer shielded by the -NH₂ lone pair.
-COCH₃ (Methyl) 2.60 – 2.70 Singlet3HThe acetyl methyl group.[1] Slightly deshielded compared to the amine precursor due to the electron-withdrawing nature of -NCS.

*Note: Values are referenced to CDCl₃ (7.26 ppm).[2] Shifts may vary slightly (±0.05 ppm) depending on concentration and temperature.[3]

Comparative Analysis: Product vs. Alternative (Precursor)

The primary challenge in synthesizing this compound is ensuring complete conversion of the starting material.[1] The table below highlights the critical spectral shifts that confirm the reaction's success.

Comparison: Target vs. 2-Aminoacetophenone
FeaturePrecursor: 2-AminoacetophenoneTarget: 1-(2-Isothiocyanatophenyl)ethanoneValidation Check
Amine Protons Broad Singlet @ ~6.15 ppm ABSENT Pass/Fail Criteria: Any residual broad peak in the 5.0–6.5 ppm range indicates incomplete reaction.[1]
Aromatic H-3 Upfield (~6.60 – 6.70 ppm) Downfield (~7.30 – 7.45 ppm) The -NH₂ group is strongly shielding.[1] Converting it to -NCS removes this shielding, shifting the signal downfield.[1]
Methyl Group ~2.55 ppm ~2.65 ppm A subtle but reproducible downfield shift of ~0.1 ppm confirms the change in electronic environment.[1]
Visualizing the Transformation

The following diagram illustrates the synthesis pathway and the associated spectral changes.[1][4]

G Start Precursor: 2-Aminoacetophenone (NH2 broad peak @ 6.15 ppm) Reagent Reagent: Thiophosgene (CSCl2) or DPT Start->Reagent Dissolve in DCM/Water Product Target: 1-(2-Isothiocyanatophenyl)ethanone (NH2 Absent, H-3 Shifted) Reagent->Product Nucleophilic Substitution Impurity Impurity Risk: Thiourea Dimer (If amine excess) Reagent->Impurity Side Reaction (Incomplete addition) Validation Validation: 1. No broad singlet (5-7 ppm) 2. Methyl shift > 2.60 ppm Product->Validation NMR Check

Figure 1: Synthesis and spectral validation workflow. The disappearance of the amine signal is the primary indicator of conversion.[1]

Experimental Protocol

To obtain the characteristic spectrum described above, follow this standardized synthesis and preparation workflow.

A. Synthesis (Thiophosgene Method)
  • Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add a saturated aqueous solution of NaHCO₃ (2.5 eq) to the reaction vessel.

  • Reagent Addition: Cool to 0°C. Add thiophosgene (1.1 eq) dropwise over 15 minutes. Caution: Thiophosgene is highly toxic; use a fume hood.[1]

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

B. NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent.[1] DMSO-d₆ may cause peak broadening due to viscosity or interaction with the -NCS group.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1 second relaxation delay).

Troubleshooting & Artifacts

ObservationPotential CauseRemediation
Broad peak @ 8.0 – 9.0 ppm Thiourea formationIf the reaction is run with insufficient thiophosgene or excess amine, a symmetric thiourea dimer may form.[1] Check Mass Spec for [2M-H₂S] peaks.
Split Methyl Peak Rotamers or HydrolysisThe -NCS group is stable, but if hydrolyzed back to amine or acetylated, the methyl peak will split. Ensure the sample is dry.
Extra peaks @ ~1.2 & ~4.1 ppm Residual Ethyl AcetateCommon contaminant from column chromatography.[1] Do not confuse with product multiplets.

References

  • PubChem Compound Summary. (2025). 1-(4-Isothiocyanatophenyl)ethanone (Isomer Reference Data).[1] National Center for Biotechnology Information. Link

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][2] Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (General reference for substituent effects).

  • BenchChem. (2025).[1] Comparative 1H NMR Spectral Analysis of Acetophenones.Link

Sources

IR spectrum analysis of isothiocyanate peak at 2100 cm-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectrum of Isothiocyanates: Analysis of the 2100 cm⁻¹ Peak

For researchers and professionals in drug development and organic chemistry, the unequivocal identification of functional groups is a cornerstone of molecular characterization. The isothiocyanate group (-N=C=S) is a crucial moiety found in a wide array of bioactive natural products and synthetic compounds.[1][2] Infrared (IR) spectroscopy stands as a primary, rapid, and non-destructive technique for its identification, owing to a highly characteristic and intense absorption band.

This guide provides a detailed analysis of the isothiocyanate peak at approximately 2100 cm⁻¹, explores the physicochemical factors influencing its position, and offers a comparative overview with alternative analytical methods, complete with experimental protocols and supporting data.

The Origin and Nature of the Isothiocyanate IR Peak

The most prominent feature in the infrared spectrum of an isothiocyanate is a strong, sharp absorption band appearing in the region of 2000-2200 cm⁻¹.[3] This band arises from the asymmetric stretching vibration of the cumulene -N=C=S system. The high intensity of this peak is due to the large change in dipole moment associated with this particular vibrational mode, making IR spectroscopy an exceptionally sensitive tool for detecting this functional group.

The general structure R-N=C=S has bond angles for C-N=C that are typically near 165°, distinguishing them from the isomeric thiocyanates (R-S-C≡N).[1]

Factors Influencing the ν(NCS) Peak Position

While centered around 2100 cm⁻¹, the precise wavenumber of the asymmetric NCS stretch is sensitive to the molecule's electronic and physical environment. Understanding these influences is critical for accurate spectral interpretation.

  • Electronic Effects of Substituents: The nature of the 'R' group attached to the nitrogen atom significantly modulates the peak position.

    • Electron-donating groups (EDGs) , such as alkyl groups, increase electron density on the nitrogen. This strengthens the N=C bond and slightly weakens the C=S bond through resonance, leading to a decrease in the vibrational frequency. For example, the unperturbed ν(NCS) frequencies for alkyl isothiocyanates decrease in the order: methyl > ethyl > tert-butyl, which is attributed to the increasing σ-electron donation of the alkyl group.[4]

    • Electron-withdrawing groups (EWGs) , such as aromatic rings or acyl groups, pull electron density away from the nitrogen. This leads to an increase in the vibrational frequency.

  • Conjugation: When the isothiocyanate group is conjugated with a π-system (e.g., a phenyl ring), delocalization of electrons can occur. This generally lowers the bond order of the N=C and C=S bonds, resulting in a shift to a lower wavenumber (a redshift).

  • Solvent Effects: The polarity of the solvent can influence the peak position. More polar solvents can stabilize charge separation in the molecule, which may slightly alter the bond strengths within the NCS group. Studies have shown that the ν(NCS) frequencies for alkyl isothiocyanates are higher in chloroform (CHCl₃) solution than in carbon tetrachloride (CCl₄) solution.[4]

  • Fermi Resonance: In some cases, the asymmetric NCS stretching vibration can couple with an overtone or combination band of another vibration that has a similar frequency. This phenomenon, known as Fermi resonance, can cause the appearance of a doublet instead of a single peak, and can shift the observed peak positions.[2][4]

The following diagram illustrates the key factors that can cause a shift in the characteristic isothiocyanate IR peak.

G cluster_factors Factors Influencing ν(NCS) Peak Position NCS_Peak Isothiocyanate Peak (~2100 cm⁻¹) EDG Electron-Donating Groups (e.g., Alkyl) EDG->NCS_Peak Shifts to Lower ν (Redshift) EWG Electron-Withdrawing Groups (e.g., Aryl, Acyl) EWG->NCS_Peak Shifts to Higher ν (Blueshift) Conjugation π-Conjugation Conjugation->NCS_Peak Shifts to Lower ν (Redshift) PolarSolvent Polar Solvents PolarSolvent->NCS_Peak Shifts to Higher ν (Blueshift)

Caption: Factors influencing the isothiocyanate IR peak position.

Experimental Protocol: ATR-FTIR Analysis of an Isothiocyanate

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality IR spectra of liquids and solids.

Objective: To acquire a clean, interpretable IR spectrum of an isothiocyanate-containing compound.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Isothiocyanate sample (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Open the FTIR software.

  • Background Collection:

    • With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution.

  • Sample Application:

    • For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

  • Data Processing & Analysis:

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance.

    • Use the peak-finding tool in the software to identify the exact wavenumber of the strong absorption between 2000-2200 cm⁻¹.

    • Analyze other regions of the spectrum to confirm the presence of other functional groups in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened wipe to remove all traces of the sample.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for initial identification, a comprehensive characterization often requires orthogonal techniques. Each method provides unique structural insights.

TechniquePrincipleInformation ProvidedProsCons
Infrared (IR) Spectroscopy Absorption of IR radiation at vibrational frequenciesPresence of functional groupsFast, non-destructive, highly sensitive to polar bonds, excellent for identifying -NCS group.Can be complex for large molecules; not ideal for quantitative analysis without calibration.
Raman Spectroscopy Inelastic scattering of monochromatic lightComplementary vibrational information; strong signals for symmetric and non-polar bondsLess interference from aqueous solvents; can provide information on symmetric NCS stretch.Can be affected by sample fluorescence; signal is inherently weaker than IR absorption.[5][6]
¹³C NMR Spectroscopy Nuclear magnetic resonance of the ¹³C nucleusCarbon skeleton connectivity and chemical environmentProvides a complete map of the carbon framework.The isothiocyanate carbon signal is often very broad or "silent" due to fast quadrupolar relaxation from the adjacent ¹⁴N nucleus.[7][8]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight and fragmentation patternsExtremely sensitive; provides molecular formula and key structural fragments for identification.[9][10]Destructive technique; may require derivatization for volatile or unstable compounds.[11][12][13]

Decision Workflow for Isothiocyanate Analysis

Choosing the right analytical tool depends on the research question. The following workflow provides a logical approach to characterizing a potential isothiocyanate-containing compound.

G start Unknown Sample: Suspected Isothiocyanate? ir Run IR Spectrum start->ir peak_check Strong, sharp peak at 2000-2200 cm⁻¹? ir->peak_check confirm_ncs High Confidence: -NCS Group Present peak_check->confirm_ncs Yes no_ncs Conclusion: -NCS Group Absent peak_check->no_ncs No need_more_info Need Full Structure & Purity? confirm_ncs->need_more_info nmr_ms Perform ¹H, ¹³C NMR & Mass Spectrometry need_more_info->nmr_ms Yes aqueous_sample Aqueous Sample or Fluorescence Issues with Raman? need_more_info->aqueous_sample No structure_elucidated Full Structure Elucidated nmr_ms->structure_elucidated raman Consider Raman Spectroscopy aqueous_sample->raman Yes

Caption: A decision workflow for the analysis of isothiocyanates.

Conclusion

The strong and characteristic absorption band around 2100 cm⁻¹ makes infrared spectroscopy an indispensable tool for the rapid detection of the isothiocyanate functional group. Its precise position, however, is subtly influenced by the electronic and environmental context of the molecule. While IR provides a definitive "yes/no" answer for the presence of the -NCS group, a comprehensive structural elucidation relies on a multi-technique approach. The integration of IR with Mass Spectrometry and NMR spectroscopy provides the orthogonal data necessary for the unambiguous characterization required in modern chemical research and drug development.

References

  • SciSpace. (n.d.). Mass Spectra of Isothiocyanates. Retrieved from [Link]

  • Durig, J. R., & Sullivan, J. F. (1980). Infrared spectra of some matrix isolated organoisothiocyanate molecules. Canadian Journal of Chemistry, 58(22), 2344-2351.
  • Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(4), 868-875.
  • Gomez, A. V., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4536-4545.
  • Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 506-512.
  • Giffard, M., Cousseau, J., & Martin, G. J. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 95-99.
  • Gomez, A. V., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4536-4545.
  • Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
  • Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. Journal of Agricultural and Food Chemistry, 68(2), 576-583.
  • Mutsokoti, L., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(24), 6699-6712.
  • Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120.
  • Semantic Scholar. (n.d.). Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Retrieved from [Link]

  • Zhang, Y., et al. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 23(11), 2824.
  • Pacansky, J., & Miller, M. (1993). Infrared Study of Alkyl Isothiocyanates in Carbon Tetrachloride and/or Chloroform Solutions. The Journal of Physical Chemistry, 97(25), 6848-6852.
  • Galanakis, C. M. (Ed.). (2021).
  • Durig, J. R., & Kalasinsky, V. F. (1977). Microwave, infrared, and Raman spectra and structure of germyl isothiocyanate. The Journal of Chemical Physics, 66(6), 2685-2695.
  • Pettinger, B., et al. (2005). Tip-enhanced Raman spectroscopy (TERS) of malachite green isothiocyanate at Au(111): bleaching behavior under the influence of a strong near-field. Journal of Raman Spectroscopy, 36(6-7), 541-550.
  • ResearchGate. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

  • Shabestary, N., & Razi, M. (2010). Drop coating deposition Raman spectroscopy of fluorescein isothiocyanate labeled protein. Journal of Raman Spectroscopy, 41(10), 1279-1285.
  • Zhang, L., et al. (2010). Raman Scattering Calculations Studies of Malachitegreen Isothiocyanate.
  • Wefers, D. (2009).
  • ResearchGate. (n.d.). ATR-FTIR spectra of the isothiocyanate band of mustard oil. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317.
  • ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]

  • Litman, Y., et al. (2019). Empirical S=O stretch vibrational frequency map. The Journal of Chemical Physics, 151(23), 234505.
  • Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Korte, E.-H. (2021). Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. Spectroscopy Online.
  • Imre, G. (n.d.). IR Spectroscopy.
  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated within a mass spectrometer is a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-acetylphenyl isothiocyanate, comparing it with key alternatives to highlight the structural nuances that dictate fragmentation pathways.

The Unique Case of 2-Acetylphenyl Isothiocyanate: An Overview

2-Acetylphenyl isothiocyanate is an aromatic compound featuring two functional groups on the phenyl ring: an acetyl group (-COCH₃) and an isothiocyanate group (-N=C=S). The ortho-positioning of these two groups is of particular interest in mass spectrometry, as it can lead to unique fragmentation pathways through neighboring group participation, often termed the "ortho effect."[1][2][3][4][5] Understanding this fragmentation behavior is crucial for its unambiguous identification in complex matrices.

Predicted Fragmentation Pattern of 2-Acetylphenyl Isothiocyanate

Under electron ionization (EI), 2-acetylphenyl isothiocyanate (molecular weight: 177.23 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 177. The subsequent fragmentation is predicted to be a rich interplay between the fragmentation tendencies of the acetyl group, the isothiocyanate group, and their interaction.

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage of the Acetyl Group: A hallmark of ketones, the cleavage of the bond between the carbonyl carbon and the methyl group is expected to be a dominant pathway.[6][7][8][9] This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable acylium ion at m/z 162 .

  • Formation of a Benzoyl-type Cation and Subsequent Fragmentation: The acylium ion at m/z 162 is expected to be a major peak. This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 134 .

  • Ortho Effect-Driven Rearrangement: The proximity of the acetyl and isothiocyanate groups can facilitate unique intramolecular rearrangements. One plausible pathway involves the interaction of the carbonyl oxygen with the isothiocyanate group, potentially leading to the formation of a cyclic intermediate. This could trigger the loss of small, stable neutral molecules. For instance, a rearrangement could lead to the elimination of a ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment at m/z 135 .

  • Cleavage of the Isothiocyanate Group: While less common for aromatic isothiocyanates compared to the fragmentation of the aromatic ring itself, direct cleavage of the C-N bond can occur.[10] This would lead to the formation of an acetylphenyl cation at m/z 119 and the loss of the NCS radical.

The following diagram illustrates the predicted major fragmentation pathways for 2-acetylphenyl isothiocyanate.

Fragmentation of 2-Acetylphenyl Isothiocyanate M+ (m/z 177) M+ (m/z 177) m/z 162 m/z 162 M+ (m/z 177)->m/z 162 - •CH3 m/z 135 m/z 135 M+ (m/z 177)->m/z 135 - CH2CO (ortho effect) m/z 119 m/z 119 M+ (m/z 177)->m/z 119 - •NCS m/z 134 m/z 134 m/z 162->m/z 134 - CO

Caption: Predicted EI fragmentation of 2-acetylphenyl isothiocyanate.

Comparative Fragmentation Analysis

To better understand the unique fragmentation of 2-acetylphenyl isothiocyanate, it is instructive to compare its predicted pattern with those of related isothiocyanates.

Phenyl Isothiocyanate: The Unsubstituted Parent

Phenyl isothiocyanate provides a baseline for the fragmentation of the aryl isothiocyanate core. Its mass spectrum is relatively simple. The primary fragmentation involves the cleavage of the C-N bond, leading to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 as a major peak.[10] The isothiocyanate group is lost as a neutral radical.

Fragmentation of Phenyl Isothiocyanate M+ (m/z 135) M+ (m/z 135) m/z 77 m/z 77 M+ (m/z 135)->m/z 77 - •NCS

Caption: EI fragmentation of phenyl isothiocyanate.

4-Acetylphenyl Isothiocyanate: The 'Para' Isomer Perspective

A hypothetical analysis of the para-isomer, 4-acetylphenyl isothiocyanate, serves to underscore the significance of the ortho effect. In this isomer, the acetyl and isothiocyanate groups are too far apart to interact directly. Consequently, its fragmentation pattern is expected to be a more straightforward combination of the fragmentation of acetophenone and phenyl isothiocyanate.

We would predict:

  • A molecular ion peak at m/z 177 .

  • A strong peak at m/z 162 due to the loss of a methyl radical (•CH₃).

  • A peak at m/z 134 from the subsequent loss of CO.

  • A peak at m/z 77 corresponding to the phenyl cation, although likely of lower abundance than in unsubstituted phenyl isothiocyanate.

The key distinction is the absence of fragments that would arise from an ortho-specific interaction, such as the proposed peak at m/z 135 for the ortho isomer.

Pentyl Isothiocyanate: An Aliphatic Counterpart

Aliphatic isothiocyanates exhibit markedly different fragmentation patterns compared to their aromatic counterparts. For a compound like pentyl isothiocyanate, characteristic fragments include:

  • An ion at m/z 72 corresponding to [CH₂NCS]⁺, formed through cleavage beta to the isothiocyanate group.[10]

  • A peak corresponding to the loss of a sulfhydryl radical (•SH), resulting in an [M-33]⁺ ion.[10]

These fragments are diagnostic for straight-chain alkyl isothiocyanates and are not observed in the spectra of aromatic isothiocyanates.

Data Summary: A Comparative Overview

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral LossesDistinguishing Features
2-Acetylphenyl Isothiocyanate 177162 (-•CH₃), 134 (-CO from 162), 135 (-CH₂CO), 119 (-•NCS)Presence of fragments resulting from the ortho effect (e.g., m/z 135).
Phenyl Isothiocyanate 13577 (-•NCS)Simple spectrum dominated by the phenyl cation.
4-Acetylphenyl Isothiocyanate (Predicted) 177162 (-•CH₃), 134 (-CO from 162)Fragmentation dominated by the acetyl group, with no evidence of interaction between the functional groups.
Pentyl Isothiocyanate 14372 ([CH₂NCS]⁺), 110 ([M-SH]⁺)Characteristic aliphatic isothiocyanate fragments.

Experimental Protocol: Acquiring a Mass Spectrum of Isothiocyanates by GC-MS

This protocol provides a general procedure for the analysis of volatile isothiocyanates like 2-acetylphenyl isothiocyanate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Dissolve a small amount of the isothiocyanate sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. b. If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the compound of interest.

2. GC-MS System and Conditions: a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Mass Spectrometer: Agilent 5977A MSD or equivalent. c. Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.[11][12] d. Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode for higher sensitivity.[12][13] e. Inlet Temperature: 250 °C. f. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 1 minute. ii. Ramp to 150 °C at a rate of 10 °C/min. iii. Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes. g. Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometer Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Source Temperature: 230 °C. c. Quadrupole Temperature: 150 °C. d. Scan Range: m/z 40-400. e. Data Acquisition: Acquire data in full scan mode.

4. Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from this peak. c. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. d. Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

The workflow for this experimental protocol can be visualized as follows:

GC-MS Workflow for Isothiocyanate Analysis cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis Dissolution Dissolution Extraction (if needed) Extraction (if needed) Dissolution->Extraction (if needed) Injection Injection Extraction (if needed)->Injection Separation on Column Separation on Column Injection->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for GC-MS analysis of isothiocyanates.

Conclusion

The mass spectrometry fragmentation of 2-acetylphenyl isothiocyanate is predicted to be a complex and informative process, heavily influenced by the ortho-positioning of its functional groups. By comparing its anticipated fragmentation pattern with that of simpler aryl and alkyl isothiocyanates, as well as its para-isomer, we can appreciate the diagnostic power of the "ortho effect." This guide provides a foundational understanding for researchers to identify and characterize this and similar molecules, leveraging the predictive power of mass spectrometry principles.

References

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from [Link]

  • Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Retrieved from [Link]

  • Audier, H. E., & Milliet, A. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 473-477.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic.... Retrieved from [Link]

  • SSRN. (2023). Validation of a GC – MS method for the quantification of allyl -, benzyl -, buten -, penten-, and phenyl – isothiocyanate in. Retrieved from [Link]

  • Lozovoy, V. V., Zhu, X., Gunaratne, T. C., Harris, D. A., Shane, J. C., & Dantus, M. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 254-264.
  • Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

  • PubMed. (2005). Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4-sulfophenyl isothiocyanate. Retrieved from [Link]

  • Digital Commons @ UConn. (2012, January 15). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, January 22). Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 13(2), 83-94.
  • ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • PubMed. (2002, February 15). [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. Retrieved from [Link]

  • ResearchGate. (n.d.). “Ortho”-effect occurring during the fragmentation of ionized.... Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected in the.... Retrieved from [Link]

  • Stevens Institute of Technology. (2008, August 15). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Retrieved from [Link]

  • ACS Publications. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]

  • Der Chemica Sinica. (2026, February 4). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Retrieved from [Link]

  • SciSpace. (1965). Mass Spectra of two Deuterated Isothiocyanates. Retrieved from [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

  • PMC. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4.... Retrieved from [Link]

Sources

Elemental Analysis Standards for 1-(2-Isothiocyanatophenyl)ethanone Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads. Content Type: Technical Comparison & Protocol Guide.

Introduction: The Purity Paradox in Heterocyclic Scaffolds

In the high-stakes arena of drug discovery, 1-(2-Isothiocyanatophenyl)ethanone serves as a linchpin scaffold. Its high reactivity—driven by the electrophilic isothiocyanate (


) group—makes it an ideal precursor for synthesizing quinazolines, thienopyrimidines, and thiourea derivatives with potent anticancer and antimicrobial profiles.

However, this same reactivity introduces a "Purity Paradox." While High-Performance Liquid Chromatography (HPLC) may show a single peak, it often fails to detect inorganic sulfur residues, trapped solvents, or oligomeric degradation products common to isothiocyanate chemistry.

Elemental Analysis (EA) remains the only absolute method to validate bulk purity and elemental composition (CHNS). But for sulfur-rich, potentially volatile compounds like these, the standard "burn and detect" approach often fails.

This guide objectively compares the Sulfanilamide-Calibrated CHNS Protocol (the industry benchmark) against the BBOT Standard and Modern Orthogonal Methods (qNMR/HRMS) , providing you with a data-backed roadmap to ensure your derivatives meet the rigorous


 acceptance criterion.

The Core Comparison: Selecting the Right Standard

For 1-(2-Isothiocyanatophenyl)ethanone derivatives, the choice of calibration standard is not trivial. It dictates the accuracy of the Sulfur (S) and Nitrogen (N) determination.

Option A: Sulfanilamide (The Stoichiometric Match)

Best For: Small molecule derivatives (< 500 Da), polar heterocycles.

Sulfanilamide (


) is the "Gold Standard" for this class of compounds. Its high nitrogen (

) and sulfur (

) content closely mirrors the stoichiometry of isothiocyanate-derived heterocycles, minimizing extrapolation errors during detector calibration.
  • Pros: Excellent stability; non-hygroscopic; simultaneous C, H, N, and S calibration.

  • Cons: High polarity can lead to "tailing" in older GC columns if not properly maintained.

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

Best For: Lipophilic, high-molecular-weight derivatives (> 500 Da).

BBOT is often used when the analyte is highly lipophilic. It contains a lower percentage of nitrogen (


) and sulfur (

) but a high carbon content (

).
  • Pros: Fluorescent (easy to visualize handling errors); mimics the combustion behavior of large, greasy molecules.

  • Cons: Low N/S content forces the calibration curve to extrapolate significantly for N/S-rich isothiocyanate derivatives, increasing the margin of error.

Option C: The Modern Surrogate (HRMS + qNMR)

Best For: Unstable, volatile, or precious samples (< 2 mg).

When combustion is risky (e.g., volatile isothiocyanates that sublime before burning), combining High-Resolution Mass Spectrometry (HRMS) with Quantitative NMR (qNMR) offers a non-destructive alternative.

  • Pros: Consumes minimal sample; provides structural proof; avoids combustion artifacts.

  • Cons: Does not detect inorganic impurities (e.g., silica, salts); not accepted by all journals as a full substitute for EA.

Comparative Performance Data

The following table summarizes the error margins and requirements for analyzing a theoretical derivative, 3-(2-acetylphenyl)-1-methylthiourea (


), using the three approaches.
FeatureMethod A: Sulfanilamide Std. Method B: BBOT Std. Method C: HRMS + qNMR
Accuracy (Sulfur) High (

)
Moderate (

)
N/A (Molecular Ion only)
Sample Required 2–3 mg2–3 mg< 0.5 mg
Combustion Aid

Required

Recommended
None
Throughput 5–10 mins/sample5–10 mins/sample15–30 mins/sample
Cost Efficiency High (Low reagent cost)Moderate (BBOT is pricey)Low (Instrument time is high)
Suitability Optimal for bulk purityGood for lipophilic analogsBest for volatile/unstable

Experimental Protocol: The Self-Validating CHNS Workflow

To achieve publishable data for sulfur-containing isothiocyanate derivatives, you cannot simply "weigh and burn." The sulfur atom tends to form stable sulfates in the ash, leading to low S recovery.

The "Flash + V2O5" Protocol

Materials:

  • Analyzer: Thermo FlashSmart or Elementar vario EL cube.

  • Standard: Sulfanilamide (Certified Reference Material).

  • Additive: Vanadium Pentoxide (

    
    ).
    
  • Capsules: Tin (Sn) capsules (Standard) or Silver (Ag) if halogens are present.

Step-by-Step Methodology:

  • Sample Preparation (Drying):

    • Isothiocyanate derivatives are often hygroscopic. Dry the sample under high vacuum (

      
      ) at 
      
      
      
      for 4 hours to remove surface moisture. Causality: Water mimics Hydrogen error and dilutes C/N/S percentages.
  • Weighing & Additive Mixing:

    • Tare a clean Tin capsule.

    • Weigh

      
       of sample (Precision: 
      
      
      
      ).
    • Crucial Step: Add

      
       of 
      
      
      
      powder directly over the sample.
    • Mechanism:[1]

      
       acts as a flux and strong oxidant, raising the local temperature during flash combustion (
      
      
      
      ) and ensuring quantitative conversion of organic sulfur to
      
      
      , preventing sulfate ash formation.
  • Encapsulation:

    • Fold the tin capsule tightly to exclude air (Nitrogen blank). Ensure no sample is trapped in the fold.

  • Combustion Parameters:

    • Furnace Temp:

      
       (Left) / 
      
      
      
      (Right).
    • Carrier Gas: Helium (

      
      ).
      
    • Oxygen Injection:

      
       (Dynamic Ramp).
      
    • Why? Sulfur requires excess oxygen for complete oxidation compared to simple hydrocarbons.

  • Calibration Verification:

    • Run a "K-factor" calibration using Sulfanilamide.[2]

    • Self-Validation Rule: Run the standard as an unknown. If the S value deviates by

      
      , replace the reduction copper reactor.
      

Visualizing the Analytical Logic

Diagram 1: The Decision Matrix for Method Selection

This decision tree guides you to the correct analytical method based on the physical properties of your derivative.

MethodSelection Start Sample: 1-(2-Isothiocyanatophenyl)ethanone Deriv. IsVolatile Is the sample volatile / oil? Start->IsVolatile IsPrecious Sample quantity < 2mg? IsVolatile->IsPrecious No Modern Method C: HRMS + qNMR (Internal Std: TCNB) IsVolatile->Modern Yes IsPrecious->Modern Yes Lipophilic Is MW > 500 or Highly Lipophilic? IsPrecious->Lipophilic No Combustion Method A: CHNS Combustion (Sulfanilamide Std + V2O5) BBOT_Path Method B: CHNS Combustion (BBOT Std) Lipophilic->Combustion No (Default) Lipophilic->BBOT_Path Yes

Caption: Logical workflow for selecting the optimal purity validation method based on sample stability and quantity.

Diagram 2: The Sulfur Combustion Pathway

Understanding why


 is necessary for these derivatives.

CombustionPathway Sample Sample + Tin Capsule Flash Flash Combustion (1000°C + O2) Sample->Flash Intermediates Combustion Gases (CO2, H2O, NOx, SO2, SO3) Flash->Intermediates Releases V2O5 V2O5 Additive V2O5->Flash Oxidative Flux Reduction Reduction Reactor (Cu at 650°C) Intermediates->Reduction Reduces SO3 -> SO2 Reduces NOx -> N2 Separation GC Separation (Poropak Column) Reduction->Separation Detection TCD Detection Separation->Detection

Caption: The critical role of V2O5 and the reduction step in ensuring quantitative Sulfur detection.

Conclusion & Recommendation

For 1-(2-Isothiocyanatophenyl)ethanone derivatives, the Sulfanilamide-Calibrated CHNS Protocol with


 additive  is the scientifically superior choice. It offers the best balance of stoichiometric matching and sulfur recovery.
  • Use Method A (Sulfanilamide) for all solid, stable intermediates to satisfy journal requirements (

    
    ).
    
  • Use Method C (HRMS + qNMR) only when the isothiocyanate functionality renders the compound too volatile or unstable for thermal combustion.

Final Check: Always verify your "Found" vs. "Calculated" values. A deviation in Sulfur often indicates ash formation—re-run with more


, not less sample.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Analytical Methods Committee Technical Brief No 29. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[3] Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.[4][5] Retrieved from [Link][6]

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 2-Acetylphenyl Isothiocyanate (2-APITC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2-Acetylphenyl Isothiocyanate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Application Context

2-Acetylphenyl isothiocyanate (2-APITC) is a specialized, high-reactivity electrophile primarily utilized as a "bifunctional linchpin" in the synthesis of nitrogen heterocycles, most notably quinazoline-2-thiones .[2] Unlike the ubiquitous phenyl isothiocyanate (PITC), which serves largely as an analytical standard or Edman degradation reagent, 2-APITC is a transient synthetic intermediate.

Its UV-Vis spectral profile is critical not merely for identification, but for kinetic monitoring of cyclization reactions.[2] The proximity of the acetyl carbonyl group to the isothiocyanate moiety introduces unique electronic and steric effects (ortho-effect) that distinguish its absorption maxima (


) from para-substituted isomers and simple aromatic isothiocyanates.[2]

This guide provides a comparative spectral analysis, experimental protocols for reaction monitoring, and a mechanistic breakdown of the signal shifts observed during its conversion to heterocyclic products.

Spectral Characteristics: A Comparative Analysis

The UV-Vis spectrum of 2-APITC is dominated by two competing chromophores: the acetophenone moiety and the isothiocyanate (-N=C=S) group.[2] Understanding its "fingerprint" requires comparison with structural analogs.[2]

Table 1: Comparative UV-Vis Absorption Maxima
CompoundStructure TypePrimary

(nm)
Secondary Band (nm)Electronic Origin
Phenyl Isothiocyanate (PITC) Standard Aromatic ITC275 – 280 ~305 (weak)

(Benzene ring + NCS conjugation)
4-Acetylphenyl Isothiocyanate Para-substituted290 – 300 ~320Strong bathochromic shift due to extended conjugation (push-pull system).[2]
2-Acetylphenyl Isothiocyanate (2-APITC) Ortho-substituted280 – 295 ~310 – 320 Ortho-Effect: Steric twist reduces planarity, slightly dampening the red shift compared to the para isomer.[2] Distinct n

transition visible.[2]
Quinazoline-2-thione Cyclized Product310 – 350 >350Formation of the cyclic thioamide chromophore causes a significant red shift.[2]

Critical Insight: The absorption maximum of 2-APITC is solvent-dependent.[2] In polar aprotic solvents (e.g., Acetonitrile, DMSO), the


 typically centers around 285–290 nm . The "performance" of this peak is its disappearance  or shift  during reaction.[2]

Mechanistic Visualization & Reaction Monitoring

The utility of 2-APITC lies in its transformation.[2] The reaction with a primary amine proceeds through a thiourea intermediate, followed by rapid cyclization to a quinazoline-2-thione.[2] This pathway is spectrally distinct.[2]

Figure 1: Reaction Pathway and Spectral Shift Logic[2]

G cluster_shift UV-Vis Spectral Shift Start 2-Aminoacetophenone (Precursor) Intermediate 2-Acetylphenyl Isothiocyanate (2-APITC) λmax ≈ 285 nm Start->Intermediate Thiophosgenation Reagent Thiophosgene (CSCl2) Reagent->Intermediate Thiourea Thiourea Intermediate (Transient) Intermediate->Thiourea Nucleophilic Addition Product Quinazoline-2-thione (Cyclized) λmax > 310 nm Intermediate->Product Bathochromic Shift (+25-40 nm) Amine Primary Amine (R-NH2) Amine->Thiourea Thiourea->Product Intramolecular Cyclization (- H2O)

Caption: Pathway from precursor to quinazoline-2-thione. The transition from 2-APITC to the cyclic product is marked by a distinct bathochromic shift due to the formation of the conjugated thioamide system.[2]

Experimental Protocol: Determination & Monitoring

Protocol A: Determination of

Objective: Establish the baseline spectral signature of 2-APITC in your specific solvent system.

  • Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Dichloromethane (DCM) .[2] Avoid alcohols (MeOH, EtOH) for long-term storage as they can slowly react with the isothiocyanate group to form thiocarbamates.[2]

  • Preparation:

    • Prepare a stock solution of 2-APITC at

      
       M.[2]
      
    • Dilute to

      
       M in the cuvette.
      
  • Measurement:

    • Blank the spectrophotometer with pure solvent.[2]

    • Scan from 200 nm to 450 nm .

    • Expectation: Look for a primary peak at 280–295 nm and a shoulder/tail extending to 320 nm.[2]

  • Validation: Compare against a PITC standard (

    
     M). 2-APITC should show a redshift of approximately 10–15 nm relative to PITC due to the acetyl conjugation.[2]
    
Protocol B: Kinetic Monitoring of Quinazoline Synthesis

Objective: Track the consumption of 2-APITC and formation of the quinazoline ring.

  • Setup: In a quartz cuvette, place 2.5 mL of amine solution (e.g., aniline in MeCN, excess).

  • Initiation: Inject 50 µL of 2-APITC stock solution. Mix rapidly.

  • Data Collection:

    • Set instrument to Time-Drive Mode or Repeated Scan .[2]

    • Scan every 60 seconds for 30 minutes.

  • Analysis:

    • Isosbestic Points: Watch for clear isosbestic points (points of constant absorbance), which confirm a clean conversion without side reactions.

    • Product Band: Monitor the appearance of a new band at >310 nm (often 330–350 nm).

    • Completion: Reaction is judged complete when the absorbance at 285 nm stabilizes (or disappears, depending on the overlap with the product).[2]

Expert Insights & Troubleshooting

  • Stability Warning: 2-APITC is less stable than PITC.[2] The ortho-acetyl group can facilitate dimerization or hydrolysis.[2] Always prepare fresh solutions. If the spectrum shows a significant peak at <250 nm with reduced intensity at 285 nm, the sample may have hydrolyzed to the amine or formed a urea derivative.[2]

  • Solvent Effects: In polar protic solvents (like methanol), the

    
     may shift slightly blue (hypsochromic) due to hydrogen bonding with the carbonyl oxygen, but the reaction with the solvent itself is a competing risk.
    
  • Interference: If using aniline as a reactant, be aware that aniline itself absorbs around 230 nm and 280 nm. You must use a blank containing the amine at the same concentration, or focus on the appearance of the product band >310 nm where aniline does not absorb.[2]

References

  • Chemical Papers. (1973).[2] Isothiocyanates XXXIX.[2] Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent.

  • Thermo Scientific Chemicals. (2024).[2] 3-Acetylphenyl isothiocyanate Product Specifications.

  • BenchChem. (2025).[2] Reaction mechanism of acetyl isothiocyanate with primary amines: A Technical Guide.

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolines and Isothiocyanates.[2]

  • Beilstein Journal of Organic Chemistry. (2016). The rapid generation of isothiocyanates in flow: Spectral Data.[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.